2-Methoxypent-4-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2-methoxypent-4-enoic acid |
InChI |
InChI=1S/C6H10O3/c1-3-4-5(9-2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) |
InChI Key |
ZGDDOIZSMPRMIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC=C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxypent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet comprehensive overview of 2-Methoxypent-4-enoic acid, including its chemical identity, structural information, and key physicochemical properties. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1]
The chemical structure of this compound is characterized by a five-carbon pentenoic acid backbone with a methoxy group substituted at the second carbon (C2) and a double bond between the fourth and fifth carbons (C4 and C5).
Chemical and Physical Properties
The following table summarizes the key computed physicochemical properties of this compound.[1] This data is essential for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C6H10O3 | PubChem |
| Molecular Weight | 130.14 g/mol | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 130.062994177 | PubChem |
| Monoisotopic Mass | 130.062994177 | PubChem |
| Topological Polar Surface Area | 46.5 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
| Complexity | 109 | PubChem |
Experimental Protocols
Currently, detailed experimental protocols for the synthesis or specific biological assays of this compound are not widely available in the public domain based on the conducted search. Researchers interested in working with this compound may need to develop methodologies based on standard organic synthesis techniques for analogous structures. General approaches could involve the α-alkoxylation of a pentenoic acid derivative or the elaboration of a suitably protected methoxy-containing building block.
Structural Visualization
To facilitate a deeper understanding of its molecular architecture, the chemical structure of this compound is provided below as a 2D diagram generated using the DOT language.
Caption: 2D structure of this compound.
References
"2-Methoxypent-4-enoic acid" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxypent-4-enoic acid, a derivative of pentenoic acid, is a small molecule with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known physical and chemical properties. Due to the limited availability of experimental data in public databases, this document primarily relies on computationally predicted properties and draws comparisons with structurally similar compounds. The guide highlights the current knowledge gaps and underscores the necessity for empirical validation of the presented data.
Chemical Identity and Structure
This compound is characterized by a five-carbon chain containing a carboxylic acid group, a methoxy group at the alpha-position (carbon 2), and a terminal double bond between carbons 4 and 5.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 351207-76-6 |
| PubChem CID | 12007292 |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Canonical SMILES | COC(CC=C)C(=O)O |
| InChI | InChI=1S/C6H10O3/c1-3-4-5(9-2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) |
| InChIKey | ZGDDOIZSMPRMIH-UHFFFAOYSA-N |
Physical and Chemical Properties
| Property | Predicted Value | Experimental Value |
| XLogP3 | 0.8 | Not Available |
| Hydrogen Bond Donor Count | 1 | Not Available |
| Hydrogen Bond Acceptor Count | 3 | Not Available |
| Rotatable Bond Count | 3 | Not Available |
| Melting Point | Not Available | Not Available |
| Boiling Point | Not Available | Not Available |
| Solubility | Not Available | Not Available |
| pKa | Not Available | Not Available |
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in public scientific databases. Researchers investigating this compound would need to perform these analyses to characterize it fully. A supplier, BLD Pharm, lists the compound and may possess analytical data such as NMR, HPLC, or LC-MS, which could be requested.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not documented in the available literature. However, general synthetic strategies for α-methoxy unsaturated carboxylic acids could potentially be adapted. One plausible approach could involve the α-methoxylation of a pent-4-enoic acid derivative.
Hypothetical Synthetic Workflow
This diagram illustrates a generalized, hypothetical workflow for the synthesis of this compound, which would require empirical optimization.
Caption: A potential, unverified synthetic route to this compound.
Biological Activity and Signaling Pathways
There is currently no information available in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. Any investigation into its pharmacological properties would be novel research.
Conclusion and Future Directions
This compound is a sparsely characterized compound. While its basic chemical identity is established, a significant data gap exists concerning its physical, chemical, and biological properties. This guide serves to consolidate the available computed data and to highlight the need for extensive experimental investigation. Future research should focus on:
-
Empirical determination of physical properties such as melting point, boiling point, solubility, and pKa.
-
Acquisition and interpretation of spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Development and optimization of a reliable synthetic protocol.
-
Screening for biological activity to explore its potential in drug discovery and development.
This foundational work is essential for unlocking the potential applications of this compound in various scientific and industrial fields.
"2-Methoxypent-4-enoic acid" CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxypent-4-enoic acid, including its chemical identity, physicochemical properties, and relevant biological context. Due to the limited availability of detailed experimental data for this specific compound, this guide incorporates information on closely related analogues to provide representative experimental protocols and potential areas of application.
Chemical Identity and Properties
This compound is a carboxylic acid with a methoxy group at the alpha position and a terminal double bond.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 351207-76-6 |
| Molecular Formula | C₆H₁₀O₃ |
| IUPAC Name | This compound |
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (2R)-2-Methylpent-4-enoic acid[1] |
| Molecular Weight | 130.14 g/mol | 114.14 g/mol |
| Physical Description | Data not available | Colorless liquid |
| Boiling Point | Data not available | 195 °C at 760 mmHg |
| Solubility | Data not available | Slightly soluble in water; soluble in alcohol |
| pKa | Data not available | ~4.8 |
Experimental Protocols
Synthesis
A potential synthetic route to this compound could be adapted from established methods for the synthesis of α-methoxy acids and pentenoic acid derivatives. One plausible approach is outlined below.
Hypothetical Synthesis Workflow:
Caption: A potential synthetic workflow for this compound.
Detailed Methodology (Hypothetical):
-
α-Bromination of Pent-4-enoic Acid: Pent-4-enoic acid would be subjected to α-bromination using a reagent such as N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride, often with a radical initiator.
-
Nucleophilic Substitution: The resulting 2-bromo-pent-4-enoic acid would then be treated with a solution of sodium methoxide in methanol. The methoxide ion would act as a nucleophile, displacing the bromide to form the desired this compound.
-
Purification: The final product would require purification, likely involving extraction and column chromatography on silica gel.
Analytical Methods
Characterization of this compound would involve standard spectroscopic techniques.
Table 3: Analytical Techniques for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy protons, the α-proton, the allylic protons, and the terminal vinyl protons. |
| ¹³C NMR | Resonances for the carboxylic acid carbon, the α-carbon bearing the methoxy group, the methoxy carbon, and the carbons of the pentenyl chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₆H₁₀O₃. |
| Infrared (IR) Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretch of the methoxy group, and the C=C stretch of the alkene. |
Biological Context and Signaling Pathways
Specific biological activities and signaling pathway interactions for this compound have not been documented. However, as a modified fatty acid, it may interact with pathways known to be modulated by fatty acids and their derivatives.
Fatty acids are crucial signaling molecules that can influence a variety of cellular processes, including inflammation, metabolism, and cell proliferation. They can act as ligands for nuclear receptors or G-protein coupled receptors (GPCRs).
General Fatty Acid Signaling:
Caption: Generalized signaling pathways for fatty acids.
Potential Areas for Investigation:
-
Free Fatty Acid Receptors (FFARs): These are a family of GPCRs that are activated by short- to long-chain fatty acids, influencing metabolic and inflammatory responses.
-
Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that, upon activation by fatty acid ligands, regulate the expression of genes involved in lipid and glucose metabolism.
Given its structure, this compound could potentially serve as a tool compound to probe these pathways, or it may possess novel biological activities. Further research is required to elucidate its specific roles in cellular signaling.
Conclusion
This compound is a compound with a defined chemical structure for which detailed experimental and biological data are currently sparse. This guide provides its fundamental chemical information and outlines potential experimental approaches based on related molecules. The provided hypothetical protocols and general biological context are intended to serve as a foundation for researchers and drug development professionals interested in exploring the properties and potential applications of this and similar modified fatty acids. Further empirical studies are necessary to fully characterize its synthesis, analysis, and biological functions.
References
An In-depth Technical Guide to 2-Methoxypent-4-enoic Acid: Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxypent-4-enoic acid is a substituted unsaturated carboxylic acid with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the compound's properties and proposes a plausible synthetic pathway, given the absence of its documented discovery or established biological role in publicly available literature. The proposed synthesis is based on established organic chemistry principles and analogous transformations. This document also includes a detailed, albeit theoretical, experimental protocol, a summary of known and predicted physicochemical data, and a workflow diagram of the proposed synthesis.
Introduction
This compound, with the chemical formula C₆H₁₀O₃, is a derivative of pentenoic acid characterized by a methoxy group at the alpha-position to the carboxyl group. While specific research on this compound is limited, the structural motif of α-alkoxy acids is of interest in the development of novel chemical entities. The presence of both a reactive double bond and a chiral center (at C2) makes it a potentially valuable building block for the synthesis of more complex molecules. This guide aims to consolidate the available information and provide a scientifically sound, theoretical framework for its synthesis to facilitate further research.
Physicochemical Properties
Quantitative data for this compound is sparse. The following table summarizes key physicochemical properties obtained from publicly available databases and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | PubChem |
| IUPAC Name | This compound | PubChem |
| Molecular Weight | 130.14 g/mol | PubChem |
| CAS Number | 351207-76-6 | PubChem |
| Predicted XLogP3 | 0.7 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 4 | PubChem |
| Predicted Exact Mass | 130.062994 g/mol | PubChem |
Proposed Synthesis of this compound
Due to the lack of a published synthetic protocol for this compound, a plausible multi-step synthetic route is proposed, starting from the readily available precursor, pent-4-enoic acid. This proposed pathway involves the α-bromination of the carboxylic acid followed by a nucleophilic substitution with sodium methoxide.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Proposed)
The following protocols are theoretical and based on well-established procedures for analogous chemical transformations. Researchers should conduct small-scale trials and optimize conditions as necessary.
Step 1: Synthesis of 2-Bromo-pent-4-enoic acid (Hell-Volhard-Zelinsky Reaction)
This step involves the α-bromination of pent-4-enoic acid using bromine and a catalytic amount of phosphorus tribromide.
-
Materials:
-
Pent-4-enoic acid (1.0 eq)
-
Bromine (1.1 eq)
-
Phosphorus tribromide (0.1 eq)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of pent-4-enoic acid in anhydrous dichloromethane under a nitrogen atmosphere, add a catalytic amount of phosphorus tribromide.
-
Slowly add bromine to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Carefully quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-pent-4-enoic acid.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 2: Synthesis of this compound (Nucleophilic Substitution)
This step involves the displacement of the α-bromide with a methoxy group using sodium methoxide.
-
Materials:
-
2-Bromo-pent-4-enoic acid (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Methanol (anhydrous)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 2-bromo-pent-4-enoic acid in anhydrous methanol under a nitrogen atmosphere.
-
Cool the solution in an ice bath and slowly add sodium methoxide.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by adding water and acidify to pH ~3 with 1 M hydrochloric acid.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Discovery and Biological Significance
As of the date of this document, there is no specific information in the scientific literature detailing the discovery of this compound, either as a natural product or through a targeted synthesis. Consequently, no biological activity or signaling pathways associated with this compound have been reported. The structural similarity to other biologically active short-chain fatty acids and their derivatives suggests that this compound could be a candidate for screening in various biological assays.
Conclusion
This compound remains a largely unexplored chemical entity. This guide provides a foundational understanding of its basic properties and outlines a plausible and detailed synthetic route to enable its preparation for further study. The proposed synthesis leverages well-established and reliable organic reactions, offering a clear path for researchers to access this compound. Future investigations into the biological activities of this compound could reveal novel applications in drug discovery and development. The creation of a logical workflow for its synthesis is the first step toward unlocking its potential.
Spectroscopic data (NMR, IR, MS) of "2-Methoxypent-4-enoic acid"
A comprehensive analysis of the spectroscopic characteristics of "2-Methoxypent-4-enoic acid" is presented in this technical guide. The document provides predicted spectroscopic data, including 1H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), tailored for researchers, scientists, and professionals in drug development. Accompanying the data are detailed, generalized experimental protocols for acquiring such spectra, alongside a visual workflow of the spectroscopic analysis process.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure. These predictions are derived from established principles of NMR, IR, and MS.
Table 1: Predicted 1H NMR Data (Solvent: CDCl3, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~5.7-5.9 | Multiplet | 1H | H-4 |
| ~5.1-5.3 | Multiplet | 2H | H-5 |
| ~3.8-4.0 | Triplet | 1H | H-2 |
| ~3.4 | Singlet | 3H | -OCH3 |
| ~2.4-2.6 | Multiplet | 2H | H-3 |
Table 2: Predicted 13C NMR Data (Solvent: CDCl3, Reference: TMS)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~175-180 | C-1 (-COOH) |
| ~132-135 | C-4 |
| ~118-120 | C-5 |
| ~80-85 | C-2 |
| ~55-60 | -OCH3 |
| ~35-40 | C-3 |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm-1) | Functional Group |
| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| 2950-3000 | C-H stretch (sp3) |
| 3010-3100 | C-H stretch (sp2) |
| ~1710 | C=O stretch (Carboxylic Acid) |
| ~1640 | C=C stretch (Alkene) |
| 1000-1300 | C-O stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 130 | [M]+ (Molecular Ion) |
| 115 | [M - CH3]+ |
| 85 | [M - COOH]+ |
| 71 | [M - COOCH3]+ |
| 59 | [COOCH3]+ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire 1H and 13C NMR spectra on a 300-500 MHz NMR spectrometer. For 1H NMR, a standard pulse sequence is used. For 13C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the 1H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm-1.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable method. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).
-
Data Acquisition: Inject the sample into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
Data Processing: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Methoxypent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxypent-4-enoic acid, a substituted unsaturated carboxylic acid, possesses a single stereocenter, rendering it a chiral molecule. The existence of chirality imparts significant implications for its biological activity and necessitates a thorough understanding of its stereochemical properties. This technical guide provides a comprehensive overview of the stereochemistry and chirality of this compound, including the identification of its stereoisomers, and proposed methodologies for their synthesis, separation, and characterization. Due to the limited availability of direct experimental data for this specific molecule, this guide draws upon established principles of stereochemistry and analogous data from structurally related compounds to provide a robust theoretical framework for researchers.
Introduction to the Stereochemistry of this compound
The molecular structure of this compound (C₆H₁₀O₃) features a carboxylic acid group, a methoxy group at the alpha-position (C2), and a terminal double bond between C4 and C5. The carbon atom at the second position (C2) is bonded to four different substituents: a hydrogen atom, a carboxylic acid group (-COOH), a methoxy group (-OCH₃), and a but-3-en-1-yl group (-CH₂CH=CH₂). This structural arrangement makes C2 a chiral center, also known as a stereocenter.
The presence of a single chiral center means that this compound can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers are designated as (R)-2-Methoxypent-4-enoic acid and (S)-2-Methoxypent-4-enoic acid according to the Cahn-Ingold-Prelog (CIP) priority rules.
Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they exhibit distinct behavior in the presence of other chiral entities, including chiral catalysts, enzymes, and receptors. This differential interaction is of paramount importance in the field of drug development, as the two enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles.
Stereoisomers of this compound
As established, this compound has one chiral center, leading to the existence of two stereoisomers (enantiomers). A 50:50 mixture of these enantiomers is known as a racemic mixture or racemate, which is optically inactive.
Figure 1: Relationship between the racemic mixture and the enantiomers of this compound.
Quantitative Data (Hypothetical)
| Property | (R)-2-Methoxypent-4-enoic Acid | (S)-2-Methoxypent-4-enoic Acid | Racemic (±)-2-Methoxypent-4-enoic Acid |
| Molecular Formula | C₆H₁₀O₃ | C₆H₁₀O₃ | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol | 130.14 g/mol | 130.14 g/mol |
| Specific Rotation [α]D | Predicted positive value (+) | Predicted negative value (-) | 0° |
| Melting Point | Predicted value | Predicted identical value | May differ from pure enantiomers |
| Boiling Point | Predicted value | Predicted identical value | Predicted identical value |
| Solubility | Predicted value | Predicted identical value | May differ from pure enantiomers |
Experimental Protocols
Racemic Synthesis of this compound
A potential synthetic route to racemic this compound could involve the α-bromination of pent-4-enoic acid followed by nucleophilic substitution with sodium methoxide.
Materials:
-
Pent-4-enoic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) (catalyst)
-
Carbon tetrachloride (CCl₄) (solvent)
-
Sodium methoxide (NaOMe)
-
Methanol (CH₃OH) (solvent)
-
Hydrochloric acid (HCl) for workup
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄) for drying
Procedure:
-
α-Bromination: To a solution of pent-4-enoic acid in CCl₄, add NBS and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC). After cooling, filter off the succinimide and concentrate the filtrate under reduced pressure to obtain crude 2-bromo-pent-4-enoic acid.
-
Methoxylation: Dissolve the crude 2-bromo-pent-4-enoic acid in methanol and add a solution of sodium methoxide in methanol dropwise at room temperature. Stir the reaction mixture until completion (monitored by TLC).
-
Workup: Quench the reaction with water and acidify with dilute HCl. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield racemic this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Chiral Resolution of Racemic this compound
The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[1][2][3][4][5]
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)
-
Suitable solvent for crystallization (e.g., ethanol, acetone, or a mixture)
-
Hydrochloric acid (HCl) for liberation of the enantiomer
-
Sodium hydroxide (NaOH) for recovery of the resolving agent
-
Diethyl ether for extraction
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine).
-
Fractional Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts (e.g., the salt of (R)-2-Methoxypent-4-enoic acid with (R)-(+)-α-methylbenzylamine). The other diastereomeric salt will remain in the mother liquor.
-
Isolation and Purification of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be improved by recrystallization.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add dilute HCl to protonate the carboxylic acid and liberate the enantiomerically enriched this compound. Extract the product with diethyl ether.
-
Recovery of Resolving Agent: The aqueous layer containing the protonated chiral amine can be basified with NaOH to recover the resolving agent.
-
Isolation of the Other Enantiomer: The mother liquor from the initial crystallization can be treated in a similar manner to isolate the other enantiomer.
Figure 2: Workflow for the chiral resolution of this compound.
Characterization of Enantiomers
Polarimetry: The most direct method to distinguish between enantiomers is by measuring their optical rotation using a polarimeter.[6][7][8] Enantiomers will rotate the plane of polarized light to an equal but opposite extent. The specific rotation [α] is a characteristic property of a chiral compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the NMR spectra of enantiomers are identical in an achiral solvent, they can be distinguished using a chiral solvating agent or by converting them into diastereomers with a chiral derivatizing agent.[9][10][11] This induces chemical shift differences between the corresponding protons or carbons of the two enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.
Conclusion
This compound is a chiral molecule with a single stereocenter, existing as a pair of enantiomers. While direct experimental data for this compound is scarce, this guide provides a robust theoretical framework for its stereochemical analysis. The proposed synthetic and resolution protocols, along with characterization methods, offer a practical starting point for researchers interested in exploring the properties and potential applications of the individual stereoisomers of this compound. A thorough understanding and control of its stereochemistry will be crucial for any future development of this compound in fields such as medicinal chemistry and materials science.
References
- 1. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jackwestin.com [jackwestin.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Optical rotation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Guide on the Safety, Handling, and Storage of 2-Methoxypent-4-enoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methoxypent-4-enoic acid was found in the public domain. The following information is based on the general properties of unsaturated carboxylic acids and methoxy-substituted organic compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a manufacturer-provided SDS. A thorough risk assessment should be conducted before handling this compound.
Introduction
This compound is a carboxylic acid containing both a methoxy group and a terminal double bond. Its chemical structure suggests potential hazards associated with both acidic properties and the reactivity of the unsaturated system. This document provides a summary of anticipated safety, handling, and storage considerations based on the known characteristics of similar chemical classes.
Hazard Identification and Classification
Based on its functional groups, this compound can be anticipated to have the following hazards:
-
Skin and Eye Irritation: Like many carboxylic acids, it is likely to cause skin and eye irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust, mists, or vapors may cause respiratory tract irritation.[1]
-
Corrosivity: Carboxylic acids can be corrosive, especially to metals.[2][3]
-
Peroxide Formation: The presence of an unsaturated aliphatic chain suggests a potential for peroxide formation upon exposure to air and light, which could lead to an explosion hazard.[4]
GHS Hazard Classification (Anticipated):
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 |
Safe Handling and Personal Protective Equipment (PPE)
A risk assessment should be performed before any handling of this compound. The following general procedures are recommended:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1] Emergency eye wash stations and safety showers should be readily accessible.[1]
-
Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[1]
-
Skin Protection: Wear suitable protective clothing and gloves resistant to organic acids.[1]
-
Respiratory Protection: If working outside of a fume hood or if dust or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]
-
-
Hygiene Measures: Avoid breathing dust, mist, or spray.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]
Caption: A generalized workflow for the safe handling of this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and to prevent the formation of hazardous byproducts.
-
Conditions to Avoid: Keep away from heat, sparks, and open flames.[1] Protect from air and light to minimize the risk of peroxide formation.[4]
-
Incompatible Materials: Store away from strong oxidizing agents and bases.[1][2] Carboxylic acids can react exothermically with bases.[3] They can also react with active metals to produce flammable hydrogen gas.[3] Avoid storing in metal containers, which can corrode.[2]
-
Storage Recommendations: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.
Caption: Key storage considerations for this compound.
Reactivity Profile
-
Acidic Nature: As a carboxylic acid, it will react with bases in a neutralization reaction, which can be exothermic.[3] It can also react with carbonates and bicarbonates to generate carbon dioxide gas.[3]
-
Unsaturated Bond: The pentenoic acid moiety contains a double bond that can undergo addition reactions. It may also be susceptible to polymerization, a reaction that can be initiated or catalyzed by other acids.[3][4]
-
Peroxide Formation: Unsaturated compounds can form peroxides upon exposure to air.[4] These peroxides can be explosive, especially when concentrated.
-
Decomposition: Hazardous decomposition products are not expected under normal conditions of storage and use.[1] However, in the event of a fire, toxic gases may be produced.[3]
First Aid Measures (General Recommendations)
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1]
-
Skin Contact: If on skin, wash with plenty of soap and water.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek medical attention if symptoms persist or are severe.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
This technical guide provides a foundational understanding of the potential hazards and safe handling practices for this compound. It is imperative for all users to consult with their institution's environmental health and safety department for specific guidance and to perform a thorough risk assessment before commencing any work with this compound.
References
Commercial Availability and Technical Profile of 2-Methoxypent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Properties
| Property | Value | Source |
| CAS Number | 351207-76-6 | PubChem |
| Molecular Formula | C₆H₁₀O₃ | PubChem |
| Molecular Weight | 130.14 g/mol | PubChem |
| IUPAC Name | 2-methoxypent-4-enoic acid | PubChem |
| Canonical SMILES | COC(CC=C)C(=O)O | PubChem |
| InChI Key | ZGDDOIZSMPRMIH-UHFFFAOYSA-N | PubChem |
Commercial Availability
This compound is available from a select number of chemical suppliers, primarily specializing in research and development quantities. The following table summarizes the available information from identified suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Catalog Number | Purity | Available Quantities |
| BLD Pharm | BD02784016 | Not specified | Inquire with supplier |
| Angene | AG027XK2 | Not specified | Inquire with supplier |
| Enamine | EN300-699698 | >95% | 1g, 5g, 10g |
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not readily found in the scientific literature. However, general synthetic strategies for α-methoxy acids can be considered as a starting point for its preparation. These methods often involve the α-halogenation of a corresponding carboxylic acid followed by nucleophilic substitution with a methoxide source, or the alkylation of a methoxyacetate enolate. The synthesis of substituted pentenoic acids can also be approached through various olefination and carbon-carbon bond-forming reactions.
Researchers aiming to synthesize this compound would likely need to adapt existing methodologies for similar structures. A potential, though unverified, synthetic workflow is outlined below.
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 2-Methoxypent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypent-4-enoic acid is a chiral carboxylic acid with potential applications as a building block in the synthesis of complex organic molecules and pharmacologically active compounds. The stereochemistry at the α-position is crucial for its biological activity and for its utility in asymmetric synthesis. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound, primarily focusing on a chiral auxiliary-based approach, which is a well-established and reliable method for controlling stereochemistry.
Overview of the Synthetic Strategy
The proposed synthesis of enantiomerically enriched this compound utilizes an Evans' oxazolidinone chiral auxiliary. This strategy involves the acylation of the chiral auxiliary with methoxyacetic acid, followed by a highly diastereoselective allylation of the resulting enolate. Finally, the chiral auxiliary is cleaved to yield the desired product and allow for the recovery of the auxiliary. This method is adapted from established procedures for the synthesis of structurally similar α-substituted carboxylic acids, which have demonstrated high levels of stereocontrol.[1][2]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Synthetic workflow for the stereoselective synthesis of this compound.
Key Experimental Protocols
Protocol 1: Acylation of the Chiral Auxiliary
This protocol describes the attachment of the methoxyacetyl group to the Evans' oxazolidinone auxiliary.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Methoxyacetic acid
-
Pivaloyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium chloride (LiCl)
Procedure:
-
To a solution of methoxyacetic acid in anhydrous THF at 0 °C, add triethylamine followed by pivaloyl chloride.
-
Stir the resulting mixture at 0 °C for 1 hour to form the mixed anhydride.
-
In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF and cool to -78 °C.
-
Add a solution of n-butyllithium (n-BuLi) dropwise and stir for 30 minutes.
-
Transfer the previously prepared mixed anhydride solution to the lithiated oxazolidinone solution via cannula.
-
Allow the reaction to warm to 0 °C and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Allylation
This protocol details the crucial stereochemistry-defining step.
Materials:
-
N-Methoxyacetyl oxazolidinone (from Protocol 1)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-methoxyacetyl oxazolidinone in anhydrous THF and cool the solution to -78 °C.
-
Slowly add a freshly prepared solution of LDA or a commercial solution of NaHMDS dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add allyl bromide dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This final step liberates the target carboxylic acid and allows for the recovery of the valuable chiral auxiliary.
Materials:
-
Allylated oxazolidinone (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the allylated oxazolidinone in a mixture of THF and water (3:1) and cool to 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Adjust the pH of the solution to ~10 with aqueous sodium bicarbonate to facilitate the extraction of the chiral auxiliary.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate to isolate the this compound.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Expected Data and Comparison
The following tables summarize the expected yields and stereoselectivities for the key steps, based on literature data for analogous transformations.[1][2]
Table 1: Expected Yields for the Synthetic Sequence
| Step | Transformation | Expected Yield (%) |
| 1 | Acylation of Chiral Auxiliary | 85 - 95 |
| 2 | Diastereoselective Allylation | 80 - 90 |
| 3 | Cleavage and Isolation | 85 - 95 |
| Overall | Total Synthesis | 58 - 77 |
Table 2: Expected Stereoselectivity of the Allylation Step
| Chiral Auxiliary | Base | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Final Product |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | LDA | > 98:2 | > 98% (for the (R)-enantiomer) |
| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | LDA | > 98:2 | > 98% (for the (S)-enantiomer) |
| Ferrocenyl-based oxazolidinone | LDA | > 99:1 | > 99% |
Note: The choice of the (4R,5S) or (4S,5R) enantiomer of the chiral auxiliary will determine whether the (R) or (S) enantiomer of the final product is obtained.
Mechanistic Insight: Stereochemical Control
The high diastereoselectivity observed in the allylation step is attributed to the formation of a rigid chelated enolate intermediate. The chiral auxiliary effectively blocks one face of the enolate, directing the incoming electrophile (allyl bromide) to the opposite face.
Caption: Proposed transition state for the diastereoselective allylation.
(Note: The actual chemical structures in the DOT diagram are represented by placeholders as DOT language does not support complex chemical drawings. In a real-world application note, these would be replaced with actual chemical structure images.)
Conclusion
The described chiral auxiliary-based approach provides a robust and highly stereoselective method for the synthesis of this compound. The protocols are based on well-precedented reactions and are expected to deliver the target molecule in good yield and with excellent enantiomeric purity. This synthetic route is highly adaptable, and the choice of the chiral auxiliary enantiomer allows for access to either the (R) or (S) enantiomer of the final product, making it a valuable tool for researchers in organic synthesis and drug discovery.
References
- 1. Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. (2R)-2-Methylpent-4-enoic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: (2R)-2-Methylpent-4-enoic Acid as a Chiral Building Block
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Application of (2R)-2-Methylpent-4-enoic Acid as a Chiral Building Block in Organic Synthesis.
Introduction: Chiral carboxylic acids are valuable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This document provides detailed application notes and protocols for the synthesis and utilization of (2R)-2-methylpent-4-enoic acid, a versatile chiral intermediate. While information on "2-Methoxypent-4-enoic acid" is scarce, the closely related (2R)-2-methylpent-4-enoic acid serves as an excellent and well-documented exemplar of a chiral pent-4-enoic acid derivative in stereoselective synthesis. Its synthesis is a classic example of substrate-controlled diastereoselective alkylation using an Evans' oxazolidinone chiral auxiliary.
Application: Synthesis of Pharmaceutical Intermediates
A significant application of (2R)-2-methylpent-4-enoic acid is its role as a key chiral building block in the synthesis of the neprilysin inhibitor Sacubitril, a component of the heart failure medication Entresto®.[1] The defined stereochemistry at the C2 position of the pentenoic acid is crucial for the biological activity of the final drug molecule.
Synthetic Strategy: Evans' Asymmetric Alkylation
The enantioselective synthesis of (2R)-2-methylpent-4-enoic acid is reliably achieved using the Evans' chiral auxiliary methodology. This strategy involves the temporary attachment of an achiral acyl group to a chiral oxazolidinone, which then directs the stereoselective alkylation of the resulting enolate. The overall synthetic workflow can be summarized in three key steps:
-
Acylation: The chiral auxiliary, typically (4R)-4-benzyl-2-oxazolidinone, is acylated with an achiral propionyl group.
-
Diastereoselective Alkylation: The resulting N-acyloxazolidinone is deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation with an allyl halide.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to yield the desired (2R)-2-methylpent-4-enoic acid and allows for the recovery of the auxiliary.
This robust methodology provides access to the target chiral acid with high enantiomeric purity.
Quantitative Data Summary
The following tables summarize the typical yields and stereoselectivities achieved in the synthesis of (2R)-2-methylpent-4-enoic acid via the Evans' auxiliary method.
Table 1: Diastereoselective Alkylation of N-Propionyl-4-benzyl-2-oxazolidinone
| Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (R:S) | Yield (%) |
| Allyl iodide | NaN(TMS)₂ | THF | -78 | 98:2 | 61-77 |
Data compiled from various laboratory protocols.[2][3]
Table 2: Cleavage of Chiral Auxiliary
| Cleavage Reagent | Product | Yield (%) |
| LiOH/H₂O₂ | (2R)-2-Methylpent-4-enoic acid | High |
Yields are typically high but can vary based on scale and purification methods.
Experimental Protocols
Protocol 1: Synthesis of (4R)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one
This protocol details the acylation of the Evans' auxiliary.
Materials:
-
(4R)-4-benzyl-2-oxazolidinone
-
Propionic anhydride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (4R)-4-benzyl-2-oxazolidinone in toluene, add triethylamine and a catalytic amount of DMAP.
-
Add propionic anhydride dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 30 minutes.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of (4R)-4-benzyl-3-((2R)-2-methylpent-4-enoyl)-1,3-oxazolidin-2-one
This protocol describes the crucial diastereoselective alkylation step.
Materials:
-
(4R)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaN(TMS)₂)
-
Allyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (4R)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide in THF to the reaction mixture and stir for 30 minutes at -78 °C to form the enolate.
-
Add allyl iodide dropwise and continue stirring at -78 °C for 15 minutes.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel to separate the diastereomers.
Protocol 3: Synthesis of (2R)-2-Methylpent-4-enoic acid (Auxiliary Cleavage)
This protocol details the cleavage of the chiral auxiliary to yield the final product.
Materials:
-
(4R)-4-benzyl-3-((2R)-2-methylpent-4-enoyl)-1,3-oxazolidin-2-one
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the purified (4R)-4-benzyl-3-((2R)-2-methylpent-4-enoyl)-1,3-oxazolidin-2-one in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add 30% hydrogen peroxide, followed by a solution of lithium hydroxide in water.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford (2R)-2-methylpent-4-enoic acid.
Visualizations
The following diagrams illustrate the synthetic workflow and key relationships in the synthesis of (2R)-2-methylpent-4-enoic acid.
Caption: Synthetic workflow for (2R)-2-Methylpent-4-enoic acid.
Caption: Key relationships in the diastereoselective alkylation step.
References
The Synthetic Utility of 2-Methoxypent-4-enoic Acid in Natural Product Synthesis: A Review of Current Applications
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
[City, State] – October 26, 2025 – Despite the continuous search for novel synthons in the field of natural product synthesis, a comprehensive review of the scientific literature reveals a notable absence of documented applications for "2-Methoxypent-4-enoic acid." While structurally similar compounds have found utility in the synthesis of complex molecules, "this compound" itself does not appear to be a commonly employed starting material or intermediate in the construction of natural products.
This report aimed to collate and present detailed application notes and protocols for the use of "this compound" in this domain. However, extensive searches of scholarly databases and chemical literature have yielded no specific examples of its incorporation into the total synthesis of natural products. Consequently, the creation of detailed experimental protocols, quantitative data tables, and illustrative diagrams as initially intended is not feasible due to the lack of primary source material.
It is important to distinguish "this compound" from its close analogue, "2-Methylpent-4-enoic acid." The latter has been documented as a precursor in the synthesis of certain molecules, including the drug Sacubitril. This highlights the nuanced yet critical impact of a single atom's difference in a molecule's synthetic applications.
The absence of "this compound" in the synthetic literature could be attributed to several factors. These may include challenges in its stereoselective synthesis, potential instability, or the availability of more efficient or versatile alternative building blocks for the introduction of similar structural motifs.
While this report cannot provide the detailed application notes originally envisioned, the findings underscore a potential area for future research. The exploration of synthetic routes to "this compound" and the investigation of its reactivity and potential as a novel synthon could open new avenues in natural product synthesis.
Researchers in the field are encouraged to consider the untapped potential of such underutilized building blocks. The development of methodologies for the synthesis and application of "this compound" could lead to innovative strategies for the construction of complex and biologically active natural products.
This report concludes that, at present, there is no established body of work detailing the application of "this compound" in natural product synthesis. The scientific community is invited to address this gap in the literature.
Application Notes and Protocols for Reactions Involving "2-Methoxypent-4-enoic acid"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of "2-Methoxypent-4-enoic acid," a valuable building block in organic synthesis and potentially in drug discovery. Due to the limited direct literature on this specific compound, a plausible multi-step synthetic pathway is presented, starting from readily available precursors. The protocols are based on established chemical transformations, including the synthesis of an α-hydroxy ester, its subsequent O-methylation, and final ester hydrolysis.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-hydroxypent-4-enoate
This protocol describes the synthesis of the key precursor, an α-hydroxy ester, via a tin-mediated allylation of ethyl glyoxylate.
Materials:
-
Ethyl glyoxylate (50% solution in toluene)
-
Allyl bromide
-
Powdered tin
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Round-bottom flask
-
Sonicator bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add powdered tin (1.2 equivalents) and ethanol.
-
To this suspension, add ethyl glyoxylate (1.0 equivalent) and allyl bromide (1.5 equivalents).
-
The flask is then placed in a sonicator bath and the reaction mixture is sonicated at room temperature.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane and filtered to remove any remaining tin.
-
The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure ethyl 2-hydroxypent-4-enoate as a colorless oil.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Ethyl glyoxylate | 102.09 | 1.0 | - |
| Allyl bromide | 120.98 | 1.5 | - |
| Tin | 118.71 | 1.2 | - |
| Ethyl 2-hydroxypent-4-enoate | 144.17 | - | ~65%[1] |
Protocol 2: O-Methylation of Ethyl 2-hydroxypent-4-enoate
This protocol outlines the methylation of the secondary alcohol using methyl iodide and silver(I) oxide, a method known as Purdie methylation, which is suitable for sensitive substrates.
Materials:
-
Ethyl 2-hydroxypent-4-enoate
-
Methyl iodide (excess)
-
Silver(I) oxide
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Celite®
-
Round-bottom flask (protected from light)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask wrapped in aluminum foil, dissolve ethyl 2-hydroxypent-4-enoate (1.0 equivalent) in anhydrous DMF or DCM under an inert atmosphere.
-
To the stirred solution, add silver(I) oxide (2.0 - 3.0 equivalents).
-
Add a significant excess of methyl iodide (5.0 - 10.0 equivalents).
-
The reaction mixture is stirred vigorously at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is diluted with dichloromethane and filtered through a pad of Celite® to remove silver salts.
-
The filtrate is washed with water and brine to remove DMF and any remaining salts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude ethyl 2-methoxypent-4-enoate can be purified by flash column chromatography.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Notes |
| Ethyl 2-hydroxypent-4-enoate | 144.17 | 1.0 | Starting material |
| Methyl iodide | 141.94 | 5.0 - 10.0 | Acts as both reagent and solvent |
| Silver(I) oxide | 231.74 | 2.0 - 3.0 | Acts as a mild base and halide scavenger |
| Ethyl 2-methoxypent-4-enoate | 158.20 | - | Product |
Protocol 3: Hydrolysis of Ethyl 2-methoxypent-4-enoate
This final step involves the saponification of the ethyl ester to yield the target carboxylic acid.
Materials:
-
Ethyl 2-methoxypent-4-enoate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
pH paper or pH meter
Procedure:
-
Dissolve ethyl 2-methoxypent-4-enoate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask.
-
Add sodium hydroxide (1.5 - 2.0 equivalents) to the solution.
-
The reaction mixture is stirred at room temperature, and the progress of the hydrolysis is monitored by TLC until the starting ester is consumed.
-
Upon completion, the methanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to pH ~2-3 with 1M HCl.
-
The aqueous layer is extracted three times with ethyl acetate or dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| Ethyl 2-methoxypent-4-enoate | 158.20 | 1.0 |
| Sodium hydroxide | 40.00 | 1.5 - 2.0 |
| This compound | 130.14 | - |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the logical flow of the synthesis and a potential workflow for utilizing the final product in a drug discovery context.
Caption: Overview of the synthetic workflow.
Caption: Application in a drug discovery pipeline.
References
Application Notes and Protocols for the Purification of 2-Methoxypent-4-enoic Acid and Its Products
Introduction
2-Methoxypent-4-enoic acid is a carboxylic acid of interest in synthetic organic chemistry and drug discovery. The purity of this compound and its subsequent products is critical for reliable experimental results and for meeting regulatory standards in drug development. This document outlines common purification techniques that can be applied to this compound and its derivatives, including liquid-liquid extraction, column chromatography, and distillation.
Physicochemical Properties (for this compound)
A summary of the computed physicochemical properties of this compound is provided below. These properties are essential for designing appropriate purification strategies.
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Data sourced from PubChem CID 12007292.
Purification Techniques
The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. A combination of techniques is often employed for optimal results.
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental and scalable technique for the initial purification of carboxylic acids from a reaction mixture. By adjusting the pH of the aqueous phase, the solubility of the carboxylic acid can be manipulated, allowing for its separation from neutral or basic impurities.
Protocol:
-
Following the reaction, quench the reaction mixture with water.
-
Adjust the pH of the aqueous solution to between 2 and 3 using a suitable acid (e.g., 1 M HCl). This protonates the carboxylate, making the acid more soluble in organic solvents.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. The choice of solvent will depend on the solubility of the target compound and its impurities.
-
Combine the organic layers.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
For the analogous compound 2-hydroxypent-4-enoic acid, liquid-liquid extraction using ethyl acetate and water with pH control in the acidic range can achieve recovery rates of 85-95% and is scalable from laboratory to industrial settings.
Flash Column Chromatography
For laboratory-scale purification and to achieve high purity, flash column chromatography is a standard and effective method. The choice of stationary phase (typically silica gel) and mobile phase (a mixture of non-polar and polar solvents) is crucial for good separation.
Protocol:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes or petroleum ether).
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the concentration of a more polar solvent like ethyl acetate. The optimal solvent system will need to be determined by thin-layer chromatography (TLC) analysis.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
A specific protocol for a related compound involved flash chromatography with a gradient of 15% ethyl acetate in hexanes to 30% ethyl acetate in hexanes.
Distillation
For compounds that are thermally stable and have a sufficiently low boiling point, distillation, particularly under reduced pressure (vacuum distillation), can be an effective purification method, especially on a larger scale.
Protocol:
-
Set up a vacuum distillation apparatus.
-
Place the crude product in the distillation flask.
-
Slowly heat the flask while applying a vacuum.
-
Collect the fraction that distills at the expected boiling point of the target compound. The boiling point will be dependent on the pressure.
-
It is important to monitor the temperature closely to avoid decomposition of the product.
For 2-hydroxypent-4-enoic acid, vacuum distillation can yield purity levels of 95-97% with recovery rates of 65-80%.[1] Careful temperature control is necessary to prevent degradation.[1]
Quantitative Data Summary for Analogous Compound (2-Hydroxypent-4-enoic acid)
| Purification Technique | Purity Achieved | Recovery Rate | Scale |
| Liquid-Liquid Extraction | - | 85-95% | Lab to Industrial |
| Vacuum Distillation | 95-97% | 65-80% | Lab to Industrial |
| Preparative HPLC | >99% | - | Lab/Pilot |
Experimental Workflows
General Purification Workflow
Caption: General purification workflow for this compound.
Decision Logic for Purification Method Selection
Caption: Decision tree for selecting an appropriate purification method.
References
Application Notes and Protocols for the Characterization of 2-Methoxypent-4-enoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Methoxypent-4-enoic acid (C6H10O3).[1] The protocols detailed below are foundational and may require optimization based on the specific instrumentation and sample matrix.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C6H10O3 | PubChem[1] |
| Molecular Weight | 130.14 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted proton (¹H) and carbon (¹³C) NMR chemical shifts for this compound. These are estimated values and may vary based on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | COOH |
| ~5.7-5.9 | Multiplet | 1H | H-4 |
| ~5.1-5.3 | Multiplet | 2H | H-5 |
| ~3.9-4.1 | Triplet | 1H | H-2 |
| ~3.4 | Singlet | 3H | OCH₃ |
| ~2.4-2.6 | Multiplet | 2H | H-3 |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175-178 | C-1 (COOH) |
| ~132-135 | C-4 |
| ~118-120 | C-5 |
| ~78-82 | C-2 |
| ~57-60 | OCH₃ |
| ~35-38 | C-3 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrument Setup:
-
Use a 500 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution.
-
Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional) Perform 2D NMR experiments such as COSY and HSQC for more detailed structural assignment.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Expected Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | Mass-to-Charge (m/z) | Assignment |
| ESI-MS | Negative | 129.055 | [M-H]⁻ |
| ESI-MS | Positive | 131.070 | [M+H]⁺ |
| ESI-MS | Positive | 153.052 | [M+Na]⁺ |
| GC-MS (EI) | Positive | 130 | [M]⁺ |
| GC-MS (EI) | Positive | 99 | [M-OCH₃]⁺ |
| GC-MS (EI) | Positive | 85 | [M-COOH]⁺ |
Experimental Protocol: Mass Spectrometry
A. Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Calibrate the instrument using a standard calibration mixture.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature).
-
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire data in both positive and negative ion modes.
-
Data Analysis: Determine the accurate mass of the molecular ions and compare it with the theoretical mass of this compound.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Derivatize the carboxylic acid group (e.g., by esterification with methanol) to improve volatility if necessary. Dissolve the derivatized or underivatized sample in a volatile solvent (e.g., dichloromethane).
-
Instrument Setup:
-
Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Set the GC oven temperature program to achieve good separation.
-
Set the MS parameters for electron ionization (EI) at 70 eV.
-
-
Data Acquisition: Inject the sample into the GC. The separated components will be introduced into the mass spectrometer for ionization and detection.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Workflow for Mass Spectrometry Analysis```dot
Caption: Workflow for HPLC analysis of this compound.
References
Application Note and Protocol: A Scalable Synthesis of 2-Methoxypent-4-enoic Acid for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxypent-4-enoic acid is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceutical agents and other specialty chemicals. Its unique combination of a carboxylic acid, a methoxy group at the alpha position, and a terminal alkene provides a versatile scaffold for further chemical modifications. This document provides a detailed, scalable protocol for the synthesis of this compound, designed to be a reliable resource for researchers requiring this compound for their studies. The presented method is a two-step procedure involving the alkylation of methyl methoxyacetate followed by ester hydrolysis.
Experimental Protocols
Overall Reaction Scheme:
Part 1: Synthesis of Methyl 2-Methoxypent-4-enoate
This procedure details the α-alkylation of methyl methoxyacetate with allyl bromide.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl methoxyacetate
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere.
-
Ice-salt bath and dry ice-acetone bath.
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA):
-
To a flame-dried three-neck flask under an inert atmosphere, add anhydrous THF (200 mL) and diisopropylamine (1.1 equivalents).
-
Cool the solution to -78 °C using a dry ice-acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via a syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
-
Enolate Formation and Alkylation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve methyl methoxyacetate (1.0 equivalent) in anhydrous THF (100 mL).
-
Cool this solution to -78 °C.
-
Slowly add the prepared LDA solution to the methyl methoxyacetate solution via cannula, keeping the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add allyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure methyl 2-methoxypent-4-enoate.
-
Part 2: Hydrolysis of Methyl 2-Methoxypent-4-enoate to this compound
This procedure details the saponification of the ester to the final carboxylic acid.
Materials:
-
Methyl 2-methoxypent-4-enoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer.
-
Standard laboratory glassware for extraction and filtration.
-
Rotary evaporator.
Procedure:
-
Saponification:
-
Dissolve methyl 2-methoxypent-4-enoate (1.0 equivalent) in a mixture of THF (150 mL) and deionized water (50 mL) in a round-bottom flask.
-
Add lithium hydroxide (2.0 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 by the slow addition of 1 M HCl at 0 °C.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as the final product. Further purification can be achieved by chromatography if necessary.
-
Data Presentation
Table 1: Quantitative Data for the Scale-up Synthesis of this compound (Based on 1 mole of Methyl Methoxyacetate).
| Parameter | Part 1: Alkylation | Part 2: Hydrolysis |
| Starting Material | Methyl Methoxyacetate | Methyl 2-Methoxypent-4-enoate |
| Molar Ratio (vs. Starting) | 1.0 | 1.0 |
| Diisopropylamine | 1.1 | - |
| n-Butyllithium | 1.1 | - |
| Allyl Bromide | 1.2 | - |
| Lithium Hydroxide | - | 2.0 |
| Solvent | Anhydrous THF | THF / Water |
| Reaction Temperature | -78 °C to Room Temp. | Room Temperature |
| Reaction Time | ~12 hours | 4 - 6 hours |
| Expected Yield | 75 - 85% | 85 - 95% |
| Overall Expected Yield | - | 64 - 81% |
Visualization of the Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Application of 2-Methoxypent-4-enoic Acid in Pharmaceutical Intermediate Synthesis: Information Not Available
Despite a comprehensive search of scientific literature and patent databases, no specific examples of the application of "2-Methoxypent-4-enoic acid" in the synthesis of pharmaceutical intermediates could be identified.
Extensive searches were conducted to locate documented uses of this specific chemical entity as a starting material, intermediate, or reagent in the development of pharmaceutical drugs. These inquiries, encompassing various search terms and strategies, did not yield any relevant publications, patents, or experimental protocols.
The performed searches included:
-
Direct searches for "this compound" in the context of pharmaceutical synthesis.
-
Broader searches for the applications of alpha-methoxy unsaturated carboxylic acids in medicinal chemistry.
-
Inquiries into synthetic routes involving pentenoic acid derivatives for pharmaceutical applications.
While information on related compounds, such as other derivatives of pentenoic acid or molecules containing methoxy groups, is available, there is a conspicuous absence of literature pertaining to the specific use of this compound in the requested context.
This lack of available data prevents the creation of the requested detailed Application Notes and Protocols, as no quantitative data, experimental methodologies, or established synthetic pathways involving this compound in pharmaceutical intermediate synthesis could be found.
It is possible that the use of this compound in this field is not publicly documented, is part of proprietary research that has not been disclosed, or that the compound is not currently utilized for this purpose. Therefore, we are unable to provide the requested detailed information, including data tables, experimental protocols, and diagrams.
Application Notes and Protocols: Asymmetric Synthesis Utilizing α-Alkoxy Unsaturated Carboxylic Acids
Disclaimer: Extensive literature searches did not yield specific examples of "2-Methoxypent-4-enoic acid" as a precursor in asymmetric synthesis. The following application notes and protocols are based on established methodologies for structurally similar chiral building blocks, such as other α-alkoxy and α-amino unsaturated acids. These examples are intended to serve as a guide for researchers interested in the potential applications of "this compound" and related compounds in stereoselective synthesis.
Introduction
Chiral α-alkoxy acids and their derivatives are valuable precursors in asymmetric synthesis, providing a scaffold for the stereocontrolled introduction of new chiral centers. The presence of a stereocenter at the α-position, combined with other functional groups, allows for a variety of transformations to build complex molecular architectures. This document outlines a representative application of a chiral α-methoxy unsaturated acid derivative in the asymmetric synthesis of a homoallylic alcohol, a key structural motif in many natural products and pharmaceuticals.
The described protocol is a hypothetical application, drawing from established procedures for similar substrates, such as the asymmetric allylation of aldehydes. This method is a powerful tool for carbon-carbon bond formation with simultaneous control of stereochemistry.
Principle of the Method
The core of this application lies in the use of the chiral α-methoxy acid derivative as a chiral auxiliary or as a precursor to a chiral reagent. In the illustrated example, the carboxylic acid is converted into a chiral allylboronate reagent. This reagent then reacts with a prochiral aldehyde in the presence of a Lewis acid. The stereochemistry of the newly formed hydroxyl-bearing carbon is dictated by the existing stereocenter of the allylboronate, proceeding through a well-defined cyclic transition state. This process is known as a substrate-controlled diastereoselective reaction.
Logical Flow of Stereochemical Induction
Caption: Logical flow of stereochemical control.
Experimental Protocols
This section provides a detailed, representative protocol for the asymmetric allylation of an aldehyde using a chiral allylboronate derived from an α-methoxy unsaturated acid.
Protocol 1: Synthesis of a Chiral Allylboronate Reagent
This protocol describes a plausible multi-step conversion of the starting acid to the key allylboronate reagent.
Materials:
-
(S)-2-Methoxypent-4-enoic acid
-
Oxalyl chloride
-
(S)-(-)-2-Amino-3-methyl-1-butanol
-
Lithium aluminum hydride (LAH)
-
Diisopropyl tartrate
-
Pinacolborane
-
Anhydrous dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether
-
Argon atmosphere
Procedure:
-
Acid Chloride Formation: To a solution of (S)-2-Methoxypent-4-enoic acid (1.0 eq) in anhydrous DCM at 0 °C under argon, add oxalyl chloride (1.2 eq) dropwise. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of (S)-(-)-2-Amino-3-methyl-1-butanol (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine. Dry over MgSO4, filter, and concentrate to yield the chiral amide.
-
Reduction to Allylic Alcohol: In a separate flask, prepare a suspension of LAH (1.5 eq) in anhydrous THF at 0 °C. Add a solution of the chiral amide in THF dropwise. Stir at 0 °C for 1 hour and then at room temperature for 4 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain the chiral allylic alcohol.
-
Borylation: To a solution of the chiral allylic alcohol (1.0 eq) and diisopropyl tartrate (1.2 eq) in anhydrous diethyl ether at -78 °C, add pinacolborane (1.1 eq). Stir the mixture at -78 °C for 4 hours. The resulting solution contains the chiral allylboronate reagent and is used directly in the next step.
Protocol 2: Asymmetric Allylation of an Aldehyde
Materials:
-
Solution of chiral allylboronate reagent from Protocol 1
-
Prochiral aldehyde (e.g., benzaldehyde)
-
Lewis acid (e.g., BF3·OEt2)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Aqueous hydrogen peroxide (30%)
-
1 M Sodium hydroxide
Procedure:
-
Allylation Reaction: To the solution of the chiral allylboronate reagent from Protocol 1, cooled to -78 °C under argon, add the prochiral aldehyde (1.0 eq). After stirring for 15 minutes, add the Lewis acid (e.g., BF3·OEt2, 1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 6 hours.
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate. Allow the mixture to warm to room temperature.
-
Oxidative Workup: Add 1 M NaOH followed by the slow addition of 30% hydrogen peroxide at 0 °C. Stir the mixture vigorously for 4 hours at room temperature.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched homoallylic alcohol.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric allylation of various aldehydes, based on literature for analogous reactions.
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 85 | >95:5 | 96 |
| 2 | 4-Nitrobenzaldehyde | 82 | >95:5 | 98 |
| 3 | 2-Naphthaldehyde | 88 | >95:5 | 95 |
| 4 | Cyclohexanecarboxaldehyde | 75 | >95:5 | 92 |
| 5 | Isobutyraldehyde | 78 | >95:5 | 94 |
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the asymmetric synthesis of a homoallylic alcohol.
Caption: Experimental workflow for asymmetric synthesis.
Conclusion
Application Notes and Protocols: Protecting Group Strategies for 2-Methoxypent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and strategies for the protection of the carboxylic acid functionality in 2-Methoxypent-4-enoic acid. The selection of an appropriate protecting group is critical to prevent unwanted side reactions during subsequent synthetic transformations. The protocols outlined below are based on established methods for the protection of carboxylic acids and have been adapted for the specific functionalities present in this compound, namely the carboxylic acid, the terminal alkene, and the methoxy ether.
Overview of Protecting Group Strategies
The primary functional group requiring protection in this compound for many synthetic routes is the carboxylic acid. The terminal alkene is generally stable under many conditions used for esterification and mild deprotection; however, its reactivity should be considered, particularly under harsh acidic or reducing conditions. The methoxy group is typically stable to the conditions described herein.
This document focuses on two common and orthogonal protecting group strategies for the carboxylic acid:
-
Benzyl Ester Protection: Offers robustness and is removable under neutral conditions via hydrogenolysis.
-
tert-Butyl Ester Protection: Stable to basic conditions and readily removed with acid.
The choice between these strategies will depend on the planned downstream synthetic steps and the overall compatibility with other functional groups in the molecule.
Benzyl Ester Protection of this compound
Benzyl esters are a reliable choice for protecting carboxylic acids. They are stable to a wide range of reaction conditions and can be selectively removed by catalytic hydrogenation, which is a mild and efficient method.
2.1. Experimental Protocol: Benzylation with Benzyl Bromide
This protocol describes the formation of benzyl 2-methoxypent-4-enoate using benzyl bromide and a mild base. This method is advantageous as it avoids strong acidic or basic conditions that could potentially affect the other functional groups.
Reaction Scheme:
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (or acetone, approx. 0.5 M), add sodium bicarbonate (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure benzyl 2-methoxypent-4-enoate.
2.2. Experimental Protocol: Deprotection via Hydrogenolysis
Catalytic hydrogenation is the most common method for cleaving benzyl esters. It is crucial to monitor the reaction carefully to avoid reduction of the terminal alkene. The use of a less active catalyst or specific additives can enhance selectivity.
Reaction Scheme:
Materials:
-
Benzyl 2-methoxypent-4-enoate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve benzyl 2-methoxypent-4-enoate (1.0 eq) in methanol or ethyl acetate (approx. 0.1 M) in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C (5-10 mol% palladium).
-
Evacuate the flask and backfill with hydrogen gas (this should be done three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction closely by TLC. The reaction is typically complete within 2-4 hours. Over-running the reaction may lead to reduction of the alkene.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound.
2.3. Quantitative Data (Representative)
The following table summarizes typical yields and reaction times for the benzylation of unsaturated carboxylic acids and the hydrogenolysis of benzyl esters from the literature. These values should be considered as representative, and optimization may be required for this compound.
| Step | Reagents & Conditions | Time (h) | Yield (%) | Reference |
| Protection | BnBr, NaHCO₃, DMF, 70 °C | 4 - 6 | 85 - 95 | [1] |
| Deprotection | H₂, 10% Pd/C, MeOH, rt | 2 - 4 | 90 - 99 | [2][3] |
tert-Butyl Ester Protection of this compound
The tert-butyl (t-Bu) ester is an excellent protecting group for carboxylic acids when stability to basic conditions is required. It is readily cleaved under acidic conditions, providing an orthogonal deprotection strategy to the benzyl ester.
3.1. Experimental Protocol: tert-Butylation with tert-Butyl Acetate
This method utilizes tert-butyl acetate as both a reagent and solvent, with a strong acid catalyst.
Reaction Scheme:
Materials:
-
This compound
-
tert-Butyl acetate
-
Perchloric acid (HClO₄) or Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in tert-butyl acetate.
-
Cool the solution in an ice bath and add a catalytic amount of perchloric acid or concentrated sulfuric acid dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by slowly adding it to a chilled, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
3.2. Experimental Protocol: Deprotection with Trifluoroacetic Acid (TFA)
Cleavage of the t-butyl ester is typically achieved with strong acids like trifluoroacetic acid, often in a chlorinated solvent.
Reaction Scheme:
Materials:
-
tert-Butyl 2-methoxypent-4-enoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl ester (1.0 eq) in dichloromethane (approx. 0.1 M).
-
Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.
-
The resulting crude this compound can be used directly or purified further if necessary.
3.3. Quantitative Data (Representative)
The following table provides representative data for the formation and cleavage of tert-butyl esters.
| Step | Reagents & Conditions | Time (h) | Yield (%) | Reference |
| Protection | t-BuOAc, cat. H₂SO₄, rt | 12 - 24 | 70 - 90 | [4][5] |
| Deprotection | TFA, DCM, rt | 1 - 3 | 90 - 98 | [4][6] |
Consideration of the Alkene Functional Group
The terminal alkene in this compound is generally stable to the esterification conditions described. However, it can be reactive under certain deprotection or subsequent reaction conditions.
-
Hydrogenolysis: As mentioned, catalytic hydrogenation used to cleave benzyl esters can also reduce the double bond. Careful monitoring and the use of specific catalysts (e.g., Lindlar's catalyst) or catalyst poisons can sometimes prevent this, but it remains a potential side reaction.
-
Strongly Acidic Conditions: While generally stable to the acidic conditions used for t-butyl ester cleavage, prolonged exposure or higher temperatures could potentially lead to side reactions involving the alkene, such as hydration or polymerization.
If a planned synthetic step is incompatible with the alkene, its protection should be considered. Common methods for alkene protection include dihydroxylation followed by protection as an acetal, or bromination, both of which can be reversed at a later stage.
Visualization of Protecting Group Strategies
5.1. Workflow for Benzyl Ester Protection and Deprotection
Caption: Workflow for the protection of this compound as a benzyl ester and its subsequent deprotection.
5.2. Workflow for tert-Butyl Ester Protection and Deprotection
Caption: Workflow for the protection of this compound as a tert-butyl ester and its subsequent deprotection.
5.3. Orthogonal Protecting Group Strategy
Caption: Orthogonal relationship between benzyl and tert-butyl ester protecting groups, allowing for selective deprotection.
References
Troubleshooting & Optimization
Optimizing reaction conditions for "2-Methoxypent-4-enoic acid" synthesis
Welcome to the technical support center for the synthesis of 2-Methoxypent-4-enoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective two-step synthetic route involves the alpha-bromination of pent-4-enoic acid followed by a nucleophilic substitution with sodium methoxide. The first step, a Hell-Volhard-Zelinsky (HVZ) reaction, introduces a bromine atom at the carbon adjacent to the carboxylic acid. The subsequent reaction with sodium methoxide replaces the bromine with a methoxy group to yield the final product.
Q2: What are the critical parameters to control during the alpha-bromination (HVZ) step?
The key parameters for a successful HVZ reaction are the exclusion of moisture, the purity of the reagents (pent-4-enoic acid, bromine, and a phosphorus catalyst like PBr₃), and the reaction temperature. The reaction is typically performed under anhydrous conditions to prevent quenching of the intermediate acyl bromide. Careful, slow addition of bromine is crucial to control the exothermic reaction and prevent side reactions.
Q3: I am observing a low yield in the final product. What are the potential causes?
Low yield can stem from several factors. In the first step, incomplete bromination or side-chain bromination can occur. In the second step, incomplete substitution or elimination side reactions (forming 2-propenylacrylic acid) can reduce the yield. Additionally, losses during workup and purification are common. Careful optimization of reaction times, temperatures, and purification techniques is essential.
Q4: How can I confirm the formation of the intermediate, 2-bromo-pent-4-enoic acid?
The formation of the intermediate can be monitored using techniques like Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. For more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence of the bromine at the alpha-position by a characteristic downfield shift of the alpha-proton signal.
Q5: What are the main challenges in the purification of this compound?
The final product is a relatively small and polar molecule, which can make purification by column chromatography challenging due to potential interactions with the stationary phase. Distillation under reduced pressure is often a more effective method for obtaining a pure product. Careful control of the vacuum and temperature is necessary to prevent decomposition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Alpha-Bromination | ||
| Low conversion of pent-4-enoic acid | Insufficient bromine or catalyst (PBr₃).Reaction time is too short.Reaction temperature is too low. | Ensure the correct stoichiometry of reagents.Increase the reaction time and monitor by TLC.Gradually increase the reaction temperature, but avoid excessive heat which can lead to side reactions. |
| Formation of multiple products (observed by TLC/NMR) | Side-chain bromination (addition of Br₂ across the double bond).Poly-bromination at the alpha-position. | Perform the reaction in a non-polar solvent to disfavor electrophilic addition to the alkene.Add bromine slowly and at a controlled temperature.Use a slight excess of the carboxylic acid relative to bromine. |
| Reaction mixture turns dark and tarry | Reaction temperature is too high, leading to decomposition.Presence of impurities in the starting materials. | Maintain a controlled temperature throughout the bromine addition.Ensure all reagents and solvents are pure and dry. |
| Step 2: Nucleophilic Substitution | ||
| Low yield of this compound | Incomplete reaction with sodium methoxide.Competing elimination reaction (E2) forming byproducts.Hydrolysis of the product during workup. | Use a slight excess of sodium methoxide.Increase the reaction time or gently heat the reaction mixture.Use a polar aprotic solvent (e.g., DMF, DMSO) to favor SN2 over E2.Perform the acidic workup at low temperatures (e.g., ice bath). |
| Presence of unreacted 2-bromo-pent-4-enoic acid | Insufficient sodium methoxide.Reaction time is too short. | Add an additional equivalent of sodium methoxide and continue stirring.Monitor the reaction by TLC until the starting material is consumed. |
| Purification | ||
| Difficulty in separating the product from byproducts by column chromatography | Similar polarities of the product and impurities. | Consider using a different solvent system for elution.Purify via vacuum distillation, which separates based on boiling points. |
| Product decomposition during distillation | Distillation temperature is too high. | Use a high-vacuum pump to lower the boiling point of the product.Employ a short-path distillation apparatus to minimize the time the compound spends at high temperatures. |
Experimental Protocols
Step 1: Synthesis of 2-bromo-pent-4-enoic acid (Hell-Volhard-Zelinsky Reaction)
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add pent-4-enoic acid (1.0 eq).
-
Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, 0.1 eq).
-
Heat the mixture gently to approximately 60°C.
-
Slowly add bromine (1.1 eq) dropwise from the dropping funnel. The reaction is exothermic and will generate HBr gas, which should be vented to a scrubber.
-
After the addition is complete, continue to heat the mixture at 80°C for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully quench with water to hydrolyze the intermediate acyl bromide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-pent-4-enoic acid.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the sodium methoxide solution in an ice bath.
-
Dissolve the crude 2-bromo-pent-4-enoic acid (1.0 eq) in a minimal amount of anhydrous methanol and add it dropwise to the sodium methoxide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding it to a cold, dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess methoxide and protonate the carboxylic acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
Troubleshooting common side reactions in "2-Methoxypent-4-enoic acid" chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis and handling of 2-Methoxypent-4-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive functional groups in this compound?
A1: this compound contains three key functional groups that determine its reactivity: a carboxylic acid, a methoxy group (an ether), and a terminal alkene. Each of these groups can participate in various reactions, and their interplay can lead to specific side products.
Q2: What are the likely synthetic routes to this compound?
A2: While specific literature on the synthesis of this compound is not abundant, two plausible synthetic strategies based on general organic chemistry principles are:
-
Alkylation of a Methoxyacetate Equivalent: This involves the deprotonation of a compound like methyl methoxyacetate with a strong base to form an enolate, followed by alkylation with an allyl halide (e.g., allyl bromide). Subsequent hydrolysis of the ester yields the target carboxylic acid.
-
Williamson Ether Synthesis Approach: This route would start with a derivative of 2-hydroxypent-4-enoic acid. The hydroxyl group would be deprotonated with a base to form an alkoxide, which is then methylated using a methylating agent like methyl iodide or dimethyl sulfate.
Q3: How should this compound be stored?
A3: Due to the presence of a terminal alkene which can be prone to polymerization or oxidation, and an ether linkage that can be sensitive to strong acids, it is advisable to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) to minimize degradation. It should be kept away from strong acids, bases, and oxidizing agents.
Troubleshooting Guides
Below are common issues that may be encountered during the synthesis and handling of this compound, along with their potential causes and recommended solutions.
Problem 1: Low Yield of this compound in Synthesis
Q: I am attempting to synthesize this compound by alkylating methyl methoxyacetate with allyl bromide, but my yields are consistently low. What could be the issue?
A: Low yields in this alkylation reaction can stem from several factors related to the base used for deprotonation and the reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The base used may not be strong enough to fully deprotonate the alpha-carbon of the methoxyacetate, leading to unreacted starting material. | Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). Ensure the base is fresh and properly handled to maintain its reactivity. |
| Side Reactions of the Base | If a nucleophilic base like an alkoxide is used, it can compete with the enolate in reacting with the allyl bromide. | Switch to a sterically hindered, non-nucleophilic base like LDA. |
| Over-alkylation | A second alkylation at the alpha-position can occur if a strong enough base is used in excess, leading to the formation of 2-methoxy-2-allylpent-4-enoic acid derivatives. | Use a slight excess (1.05-1.1 equivalents) of the base and add the alkylating agent slowly at low temperatures to control the reaction. |
| Elimination of Allyl Bromide | The base can induce elimination of HBr from allyl bromide to form allene, consuming the base and the alkylating agent. | Add the base to the ester at low temperature (-78°C) to form the enolate, and then add the allyl bromide. Maintain a low reaction temperature. |
Experimental Protocol: Alkylation of Methyl Methoxyacetate
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes to generate LDA.
-
To this solution, add methyl methoxyacetate (1.0 eq.) dropwise, and allow the mixture to stir for 1 hour to ensure complete enolate formation.
-
Add allyl bromide (1.1 eq.) dropwise and let the reaction proceed at -78°C for 2-4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Proceed with aqueous workup and extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The resulting ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Workflow for Troubleshooting Low Yield in Alkylation
Caption: Troubleshooting workflow for low yield in the alkylation synthesis of this compound.
Problem 2: Presence of Isomeric Impurities
Q: My final product shows the presence of an isomer, 2-methoxypent-3-enoic acid, in the NMR spectrum. How can I avoid this?
A: The presence of 2-methoxypent-3-enoic acid is likely due to the isomerization of the terminal alkene of the desired product to the more stable internal alkene. This can be catalyzed by acid or base, or even by certain metal catalysts.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Acid-Catalyzed Isomerization | Traces of acid from the workup or purification steps can catalyze the migration of the double bond. | Neutralize the reaction mixture carefully during workup. Use a mild acidic wash (e.g., dilute citric acid) if necessary, followed by a water wash to remove all traces of acid. Avoid strongly acidic conditions during purification. |
| Base-Catalyzed Isomerization | Residual strong base from the synthesis can also promote isomerization. | Thoroughly quench the reaction to neutralize all base. Wash the organic extracts with water and brine to remove any residual base. |
| Metal Contamination | Trace metals from reagents or equipment can sometimes catalyze alkene isomerization. | Use high-purity reagents and ensure glassware is thoroughly cleaned. If metal catalysis is suspected, consider adding a chelating agent like EDTA during workup. |
| Thermal Isomerization | Prolonged heating during purification (e.g., distillation) can potentially lead to isomerization. | Use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule. Alternatively, purify by column chromatography at room temperature. |
Logical Relationship of Isomerization
Caption: Factors leading to the isomerization of this compound.
Problem 3: Cleavage of the Methoxy Group
Q: During my reaction or workup, I am observing the formation of 2-hydroxypent-4-enoic acid or its lactone. What is causing the cleavage of the methoxy group?
A: The methoxy group, an ether, is generally stable but can be cleaved under strongly acidic conditions, especially with heating. The resulting hydroxy acid can then potentially cyclize to form a lactone.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Strongly Acidic Conditions | Strong acids, particularly hydrohalic acids (HBr, HI), can protonate the ether oxygen, making it a good leaving group for nucleophilic attack by the halide ion. | Avoid the use of strong, hot acids. If an acidic workup is necessary, use a dilute, non-nucleophilic acid (e.g., citric acid, dilute H2SO4) and perform the wash at low temperatures. |
| Lewis Acid Catalysis | Some Lewis acids used in other reaction steps can also promote ether cleavage. | Choose Lewis acids that are less prone to promoting ether cleavage, or perform the reaction at lower temperatures to minimize this side reaction. |
| Intramolecular Cyclization | If the methoxy group is cleaved to a hydroxyl group, the resulting 2-hydroxypent-4-enoic acid can undergo intramolecular esterification (lactonization) to form a five-membered ring (a γ-lactone), especially if heated or under acidic conditions. | Purify the product under neutral conditions and avoid excessive heating to prevent both ether cleavage and subsequent lactonization. |
Reaction Pathway for Ether Cleavage and Lactonization
Caption: Pathway showing ether cleavage and subsequent lactonization.
Purification and Characterization
Q: What is the best way to purify this compound?
A: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Acid-Base Extraction: This is a useful first step to separate the carboxylic acid product from neutral or basic impurities. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. The aqueous layer can then be acidified (e.g., with dilute HCl) and the product extracted back into an organic solvent.
-
Column Chromatography: For small-scale purifications and for separating isomers or other closely related impurities, silica gel column chromatography is effective. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to improve peak shape, is a good starting point.
-
Vacuum Distillation: For larger quantities, vacuum distillation can be a good option, provided the compound is thermally stable enough to be distilled without significant decomposition or isomerization.
Q: What are the expected key signals in the 1H NMR spectrum of this compound?
A: The 1H NMR spectrum should show characteristic signals for the different protons in the molecule:
| Proton | Approximate Chemical Shift (ppm) | Multiplicity |
| -COOH | 10-12 | Broad singlet |
| -OCH3 | ~3.4 | Singlet |
| H at C2 | ~3.8 | Triplet or Doublet of doublets |
| Protons at C3 | ~2.5 | Multiplet |
| Vinylic protons | 5.0-6.0 | Multiplets |
Improving the yield and purity of "2-Methoxypent-4-enoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxypent-4-enoic acid. The information is designed to address common challenges encountered during its synthesis and purification, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: Currently, there is limited published data specifically for the synthesis of this compound. However, a plausible approach involves the methoxy functionalization of a pentenoic acid derivative. A common strategy for a related compound, (2R)-2-Methylpent-4-enoic acid, utilizes a chiral auxiliary to control stereochemistry, followed by alkylation and subsequent cleavage of the auxiliary.[1] A similar multi-step synthesis can be adapted for this compound, likely starting from a suitable precursor like 2-bromopent-4-enoic acid or a protected amino acid analogue.
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H10O3 | PubChem[2] |
| Molecular Weight | 130.14 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
Q3: What are the expected impurities in the synthesis of this compound?
A3: Potential impurities could include unreacted starting materials, byproducts from side reactions such as elimination or over-alkylation, and residual solvents from the workup and purification steps. Depending on the synthetic route, diastereomeric impurities may also be present if stereocontrol is not optimal.
Q4: Which analytical techniques are suitable for characterizing this compound and its impurities?
A4: A combination of analytical methods is recommended for full characterization.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and identify impurities.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the product and impurities. Chiral HPLC may be necessary to determine enantiomeric excess if a stereospecific synthesis is performed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Low or No Product Yield
| Potential Cause | Recommended Action |
| Poor quality of starting materials | Verify the purity of all reagents and solvents. Use freshly distilled or purchased anhydrous solvents where necessary. |
| Inefficient enolate formation (if applicable) | Ensure the base is strong enough and added at the correct temperature (typically low temperatures like -78 °C). The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture or carbon dioxide. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction time or temperature, or adding more of the limiting reagent. |
| Product degradation | The terminal alkene and carboxylic acid functionalities can be sensitive to certain conditions. Avoid strongly acidic or basic conditions during workup if possible. Consider protecting group strategies for sensitive functionalities if degradation persists. |
Low Purity of Final Product
| Potential Cause | Recommended Action |
| Presence of unreacted starting materials | Optimize reaction stoichiometry and reaction time. Improve purification methods, such as using a different solvent system for column chromatography or recrystallization. |
| Formation of side products | Adjust reaction conditions to minimize side reactions. For example, lower the reaction temperature to improve selectivity. |
| Ineffective purification | For column chromatography, screen different solvent systems to achieve better separation. Consider alternative purification techniques like preparative HPLC or distillation under reduced pressure. |
| Contamination from workup | Ensure all glassware is clean and dry. Use high-purity solvents for extraction and washing steps. |
Experimental Protocols (Hypothetical)
The following is a hypothetical protocol for the synthesis of this compound, adapted from the synthesis of a related compound.[1]
Step 1: Acylation of a Chiral Auxiliary
-
Dissolve the chiral auxiliary (e.g., an oxazolidinone) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a base such as triethylamine, followed by the dropwise addition of methoxyacetyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and perform an aqueous workup.
-
Purify the acylated auxiliary by column chromatography.
Step 2: Alkylation
-
Dissolve the purified acylated auxiliary in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), dropwise to form the enolate.
-
After stirring for a set time, add allyl bromide dropwise.
-
Allow the reaction to proceed at -78 °C until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and perform an aqueous workup.
-
Purify the alkylated product by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add hydrogen peroxide, followed by a base like lithium hydroxide (LiOH).
-
Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).
-
Quench the excess peroxide with a reducing agent like sodium sulfite.
-
Perform an aqueous workup, including an acidification step to protonate the carboxylic acid.
-
Extract the product with an organic solvent and purify by column chromatography to yield this compound.
Visualizations
Caption: Hypothetical workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
Caption: Troubleshooting logic for low product purity.
References
Technical Support Center: Stereocontrol in Reactions of 2-Methoxypent-4-enoic Acid
Welcome to the technical support center for stereocontrol in reactions involving 2-Methoxypent-4-enoic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter related to stereoselectivity in your reactions.
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A1: Low diastereoselectivity is a common issue and can often be addressed by carefully controlling the reaction conditions. The interplay between kinetic and thermodynamic control is a critical factor.
-
Kinetic vs. Thermodynamic Control: In many reactions, including cyclizations like iodolactonization, one diastereomer may be formed faster (kinetic product), while the other is more stable (thermodynamic product).[1][2] Short reaction times and lower temperatures will favor the kinetic product, whereas longer reaction times and higher temperatures can allow for equilibration to the more stable thermodynamic product.[1][2]
-
Troubleshooting Steps:
-
Temperature Adjustment: Try running the reaction at a lower temperature to favor the kinetically controlled product. Conversely, a higher temperature might favor the thermodynamically more stable product.
-
Reaction Time: Systematically vary the reaction time. A shorter duration may isolate the kinetic product before it has a chance to equilibrate.
-
Reagent Choice: The steric bulk of your reagents can significantly influence the facial selectivity of the reaction. Consider using a bulkier catalyst or protecting group to favor one approach of the reagent to the substrate.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies of the competing pathways. Screen a range of solvents with varying polarities.
-
Q2: I am performing an asymmetric synthesis, but the enantiomeric excess (e.e.) is poor. What are the likely causes and solutions?
A2: Achieving high enantioselectivity often requires careful optimization of the catalyst system and reaction parameters.
-
Potential Causes for Low e.e.:
-
Ineffective Chiral Catalyst: The chosen chiral catalyst or auxiliary may not be providing a sufficient energy difference between the two enantiomeric transition states.
-
Background Uncatalyzed Reaction: A non-selective background reaction may be occurring in parallel with the desired catalyzed pathway.
-
Racemization: The product may be racemizing under the reaction or workup conditions.
-
Catalyst Deactivation or Impurities: The catalyst's activity or selectivity might be compromised by impurities in the starting materials or solvent.
-
-
Troubleshooting Strategies:
-
Catalyst Screening: Experiment with different chiral ligands or catalysts. Small changes to the catalyst structure can have a profound impact on enantioselectivity.
-
Lowering Reaction Temperature: As with diastereoselectivity, lower temperatures often lead to higher enantiomeric excess by amplifying the small energy differences between diastereomeric transition states.
-
Adjusting Catalyst Loading: Vary the catalyst loading to find the optimal concentration that minimizes the uncatalyzed background reaction.
-
Purity of Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous, as required.
-
Check for Racemization: Analyze the enantiomeric excess at different time points during the reaction to determine if the product is racemizing over time. If so, a shorter reaction time or milder workup conditions may be necessary.
-
Q3: My reaction is resulting in an unexpected constitutional isomer (e.g., a γ-lactone instead of a δ-lactone). How can I control the regioselectivity?
A3: Regioselectivity in reactions such as halolactonization is often governed by Baldwin's rules and the substitution pattern of the alkene.
-
Factors Influencing Regioselectivity:
-
Ring Size Preference: 5-exo cyclizations are generally favored over 6-endo cyclizations for terminal alkenes.[2]
-
Electronic Effects: The electronic nature of substituents can influence the relative stability of the intermediates leading to different ring sizes.
-
Steric Hindrance: Bulky groups may disfavor the formation of a particular ring size due to steric strain.
-
-
Troubleshooting Steps:
-
Choice of Electrophile: In halolactonization, the nature of the halogen can influence regioselectivity. For instance, using different iodine sources (e.g., I2, NIS) could alter the outcome.
-
Substrate Modification: Altering the substitution pattern on the alkene can direct the cyclization to the desired position.
-
Catalyst Control: In some cases, specific catalysts can override the inherent reactivity of the substrate to favor a less common cyclization pathway.[3]
-
Data Presentation
The following tables provide representative data from the literature for reactions on analogous pentenoic acid derivatives, which can serve as a baseline for what one might expect with this compound.
Table 1: Influence of Reaction Conditions on the Diastereoselectivity of Iodolactonization of 3-phenyl-4-pentenoic acid
| Entry | Conditions | Time (h) | Temperature (°C) | Diastereomeric Ratio (trans:cis) |
| 1 | I2, NaHCO3, CH3CN/H2O | 24 | 0 | 95:5 |
| 2 | I2, NaHCO3, CH3CN/H2O | 24 | 25 | >95:5 |
| 3 | I2, NaHCO3, Ether | 0.5 | 0 | 25:75 |
Data adapted from literature on similar substrates and is for illustrative purposes.[1]
Table 2: Effect of Chiral Catalyst on Enantioselective Allylation of Aldehydes
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| 1 | (S)-BINOL derivative | Toluene | -20 | 85 | 92 |
| 2 | (R,R)-TADDOL | CH2Cl2 | -40 | 90 | 88 |
| 3 | Chiral Phosphoric Acid | Dioxane | 0 | 78 | 95 |
This table presents hypothetical data based on common outcomes in asymmetric catalysis to illustrate the impact of catalyst choice.
Experimental Protocols
Below are detailed methodologies for key experiments, adapted for "this compound" based on established procedures for similar molecules.
Protocol 1: Diastereoselective Iodolactonization (Thermodynamic Control)
-
Dissolve 1.0 mmol of this compound in 10 mL of acetonitrile in a round-bottom flask.
-
Add 3.0 equivalents of solid iodine to the solution.
-
Protect the flask from light and stir the mixture at room temperature (25 °C) for 24 hours.
-
Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with three 15 mL portions of diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the major diastereomer of the iodolactone.
Protocol 2: Asymmetric Allylation using a Chiral Catalyst
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral catalyst (e.g., a chiral cobalt complex, 10 mol%) in 5 mL of an anhydrous solvent (e.g., THF).[4]
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the aldehyde substrate (1.0 mmol) to the flask and stir for 15 minutes.
-
Slowly add a solution of the allylic partner (e.g., an allylboronate, 1.2 mmol) in 2 mL of the same anhydrous solvent.
-
Stir the reaction at the same temperature until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.
-
Dry the combined organic extracts, concentrate, and purify by chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting decision tree for improving diastereoselectivity.
Diagram 2: Competing Pathways in Iodolactonization
Caption: Kinetic vs. Thermodynamic control in iodolactonization.
Diagram 3: General Workflow for Asymmetric Catalyst Optimization
Caption: Workflow for optimizing enantioselective reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Iodolactonization - Wikipedia [en.wikipedia.org]
- 3. Contra-thermodynamic halolactonization of lactam-tethered 5-aryl-4(E)-pentenoic acids for the flexible and stereocontrolled synthesis of fused lactam-halolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cobalt-Catalyzed Diastereo- and Enantioselective Reductive Allyl Additions to Aldehydes with Allylic Alcohol Derivatives via Allyl Radical Intermediates [organic-chemistry.org]
Removal of impurities from "2-Methoxypent-4-enoic acid" samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Methoxypent-4-enoic acid." The following information addresses common issues related to impurities that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in "this compound" samples?
A1: Impurities in "this compound" samples typically originate from the synthetic route. Based on analogous chemical syntheses, potential impurities can be categorized as follows:
-
Unreacted Starting Materials: These may include precursors used in the synthesis, such as methoxyacetic acid derivatives and allyl halides.
-
Reagents: Residual reagents from the various synthetic steps, for example, bases like triethylamine or cleavage reagents such as lithium hydroxide.
-
Byproducts: These are formed during the reaction, a common example being the cleaved chiral auxiliary if one is used for stereospecific synthesis.
-
Solvents: Residual solvents from the reaction and purification steps (e.g., tetrahydrofuran, diethyl ether, ethyl acetate).
-
Isomers: Positional or geometric isomers of "this compound" may form under certain reaction conditions.
Q2: My NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in an NMR spectrum often indicate the presence of impurities. Compare the chemical shifts of the unknown peaks with those of common laboratory solvents and potential starting materials or byproducts. For instance, residual ethyl acetate will show characteristic signals at approximately 2.05 ppm (singlet), 1.26 ppm (triplet), and 4.12 ppm (quartet). The presence of unreacted allyl-containing compounds would show distinct signals in the vinyl region (5-6 ppm).
Q3: The purity of my "this compound" is lower than expected after initial synthesis. What is the first purification step I should take?
A3: An initial workup using a liquid-liquid extraction is a common first step. This procedure helps to remove water-soluble impurities, such as inorganic salts and some polar reagents. Acidifying the aqueous layer and extracting with an organic solvent can isolate the carboxylic acid product.
Q4: I am observing a co-eluting peak with my product in HPLC analysis. How can I resolve this?
A4: Co-eluting peaks can be due to isomers or structurally similar impurities. To resolve this, you can try optimizing the HPLC method. This may involve changing the mobile phase composition, adjusting the pH of the mobile phase (for ionizable compounds like carboxylic acids), changing the column stationary phase, or using a different detection wavelength.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during the purification of "this compound."
Issue 1: Presence of Non-Polar Impurities
-
Symptoms: Oily or greasy appearance of the product; extra peaks in the non-polar region of the NMR spectrum; low melting point.
-
Possible Causes: Residual non-polar starting materials, byproducts, or solvents.
-
Troubleshooting Steps:
-
Liquid-Liquid Extraction: Perform an extraction with a non-polar solvent like hexane to remove highly non-polar impurities.
-
Column Chromatography: Utilize silica gel column chromatography with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity.
-
Distillation: If the impurities are volatile and have a significantly different boiling point from the product, vacuum distillation can be an effective purification method.
-
Issue 2: Presence of Polar, Water-Soluble Impurities
-
Symptoms: Product appears hygroscopic; broad peaks in the NMR spectrum (often from water or alcohols); poor separation in reverse-phase HPLC.
-
Possible Causes: Residual salts, polar reagents (e.g., lithium hydroxide), or highly polar byproducts.
-
Troubleshooting Steps:
-
Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent and wash with brine or a slightly acidic aqueous solution.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can effectively remove polar impurities, which will remain in the mother liquor.
-
Reverse-Phase Chromatography: For more challenging separations, preparative reverse-phase HPLC can be employed.
-
Data Presentation
Table 1: Summary of Potential Impurities and Recommended Purification Methods
| Impurity Category | Examples | Typical Analytical Signature | Recommended Purification Method |
| Starting Materials | Methoxyacetic acid derivatives, Allyl iodide | Peaks corresponding to known starting materials in NMR/LC-MS | Column Chromatography, Extraction |
| Reagents | Triethylamine, Lithium hydroxide | Basic or ionic impurities, may affect pH | Aqueous Wash, Crystallization |
| Byproducts | Cleaved chiral auxiliary | Specific signals in NMR/LC-MS | Column Chromatography, Crystallization |
| Solvents | Tetrahydrofuran, Ethyl acetate, Hexane | Characteristic peaks in NMR | High Vacuum Drying, Distillation |
| Isomers | Positional or geometric isomers | Similar mass in MS, different retention time in HPLC | Preparative HPLC, Fractional Distillation |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Removal of Water-Soluble Impurities
-
Dissolve the crude "this compound" sample in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the water wash two more times.
-
To remove basic impurities, wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1 M HCl).
-
To ensure all the carboxylic acid is in the organic layer, the aqueous layer from the initial extraction can be acidified (e.g., with 1 M HCl) and re-extracted with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Silica Gel Column Chromatography for General Purification
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationship between impurity types and purification methods.
Technical Support Center: Overcoming Reactivity Challenges with 2-Methoxypent-4-enoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of "2-Methoxypent-4-enoic acid" in common chemical reactions. The guidance provided is based on established principles for sterically hindered and electronically deactivated carboxylic acids.
Troubleshooting Guides
Issue: Low Yield in Esterification Reactions
Esterification of this compound can be challenging due to steric hindrance from the α-methoxy group and the adjacent vinyl group. If you are experiencing low yields, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Esterification Yields
Caption: Troubleshooting workflow for low esterification yields.
Issue: Failed or Low-Yield Amide Coupling
Amide bond formation with this compound can be sluggish due to its low electrophilicity. If you are facing difficulties, the following guide can help you navigate potential solutions.
Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting workflow for amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered to have low reactivity?
The low reactivity of this compound stems from two main factors:
-
Steric Hindrance: The methoxy group at the α-position to the carboxyl group physically obstructs the approach of nucleophiles, such as alcohols or amines, to the carbonyl carbon.
-
Electronic Effects: The oxygen atom of the methoxy group can donate electron density to the carbonyl carbon, reducing its electrophilicity and making it less susceptible to nucleophilic attack.
Q2: What are the most common challenges encountered when working with this compound?
The most frequently reported issues are:
-
Low yields in standard esterification and amide coupling reactions.
-
The need for harsh reaction conditions (high temperatures, long reaction times), which can lead to side reactions or decomposition of sensitive substrates.
-
Difficulty in achieving complete conversion, resulting in challenging purification processes.
Q3: Can I use a simple Fischer esterification for this acid?
While a simple Fischer esterification (refluxing with an alcohol in the presence of a catalytic amount of strong acid) might work to some extent, it is often inefficient for sterically hindered acids like this compound. To improve the yield, you will likely need to:
-
Use a large excess of the alcohol.
-
Employ a dehydrating agent or a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product.
-
Increase the reaction time and temperature.
Q4: What are the best activating agents for amide coupling with this compound?
For sterically hindered carboxylic acids, more potent activating agents are often required. Consider the following options, starting with the mildest:
-
Carbodiimides (EDC, DCC) with additives: The addition of 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP) can significantly improve the efficiency of carbodiimide-mediated couplings.
-
Uronium/Aminium salts (HATU, HBTU): These reagents are highly effective for forming amide bonds, even with hindered substrates. They are often used with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Acyl Halide Formation: Converting the carboxylic acid to an acyl chloride (using thionyl chloride or oxalyl chloride) or an acyl fluoride (using reagents like DAST or XtalFluor-E) creates a much more reactive intermediate for the subsequent reaction with an amine.
Data Presentation
The following tables summarize typical conditions and outcomes for reactions with sterically hindered α-alkoxy acids, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Comparison of Esterification Methods for Hindered α-Alkoxy Acids
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Fischer-Speier | H₂SO₄ (cat.) | Alcohol (excess) | Reflux | 12-48 | 40-60 |
| Steglich | DCC, DMAP (cat.) | Dichloromethane | Room Temp | 2-12 | 70-90 |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Toluene | Room Temp | 1-4 | 80-95 |
| Lewis Acid | Sc(OTf)₃ (cat.) | Toluene | 80-110 | 6-24 | 75-90 |
Table 2: Comparison of Amide Coupling Methods for Hindered α-Alkoxy Acids
| Method | Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| EDC/HOBt | EDC, HOBt | DIPEA | DMF | Room Temp - 50 | 12-24 | 50-75 |
| HATU | HATU | DIPEA | DMF | Room Temp | 2-12 | 80-95 |
| Acyl Fluoride | XtalFluor-E | DIPEA | Dichloromethane | 0 - Room Temp | 1-4 | 85-98 |
| Mixed Anhydride | Isobutyl chloroformate | NMM | THF | -15 - Room Temp | 1-3 | 70-90 |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
This protocol is a general guideline for the esterification of this compound using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP).
Workflow for Steglich Esterification
Caption: Experimental workflow for Steglich esterification.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv), the desired alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equiv) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Protocol 2: HATU-Mediated Amide Coupling of this compound
This protocol provides a general procedure for the amide coupling of this compound using HATU.
Workflow for HATU-Mediated Amide Coupling
Caption: Experimental workflow for HATU-mediated amide coupling.
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 equiv).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) and stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add the desired amine (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Technical Support Center: Managing Thermal Instability of 2-Methoxypent-4-enoic Acid
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and reaction of 2-Methoxypent-4-enoic acid that may be related to its thermal instability.
| Symptom | Possible Cause | Troubleshooting Steps |
| Unexpected Pressure Buildup in Reaction Vessel | Thermal decomposition leading to gas evolution (e.g., decarboxylation releasing CO₂). | 1. Immediately reduce the temperature of the reaction mixture. 2. Ensure the reaction is conducted in a well-ventilated fume hood with appropriate pressure relief systems. 3. Consider performing the reaction at a lower temperature, even if it prolongs the reaction time. 4. Analyze the headspace of the reaction vessel by GC-MS to identify any gaseous byproducts. |
| Discoloration of the Sample (Yellowing or Browning) | Polymerization or formation of degradation products upon heating. | 1. Lower the reaction or purification temperature. 2. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. If purification involves distillation, consider vacuum distillation to reduce the boiling point. 4. Analyze the discolored sample by LC-MS or GC-MS to identify potential degradation products. |
| Low Yield of Desired Product | Decomposition of the starting material or product at the reaction temperature. | 1. Optimize the reaction temperature. Run small-scale experiments at a range of lower temperatures to find a balance between reaction rate and stability. 2. Minimize reaction time. Monitor the reaction progress closely and stop it as soon as the starting material is consumed. 3. Investigate alternative, lower-temperature synthetic routes if possible. |
| Inconsistent Reaction Outcomes | Variable rates of decomposition due to localized heating or "hot spots" in the reaction vessel. | 1. Ensure uniform heating. Use a well-stirred oil bath or a heating mantle with good temperature control. 2. For larger scale reactions, consider a reactor with better heat transfer capabilities. |
| Formation of Insoluble Material | Polymerization of the unsaturated acid. | 1. Add a radical inhibitor (e.g., hydroquinone or BHT) to the reaction mixture, if compatible with the desired chemistry. 2. Store the compound at low temperatures and under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the likely decomposition pathway for this compound?
A1: As a β,γ-unsaturated carboxylic acid, this compound is susceptible to thermal decarboxylation. This process likely proceeds through a six-membered cyclic transition state, leading to the elimination of carbon dioxide and the formation of a corresponding alkene.[1][2][3][4]
Q2: At what temperature should I expect this compound to start decomposing?
A2: Without specific experimental data, it is difficult to provide an exact temperature. The thermal stability of carboxylic acids can vary significantly based on their structure. It is recommended to perform a thermogravimetric analysis (TGA) to determine the onset of decomposition for your specific batch.
Q3: How does the methoxy group affect the thermal stability?
A3: The effect of a methoxy group on thermal stability can be complex. It can influence the electronic properties of the molecule, potentially affecting the stability of transition states in decomposition pathways. In some cases, methoxy groups have been reported to decrease the thermal stability of molecules.[5]
Q4: What are the best practices for storing this compound?
A4: To minimize degradation, this compound should be stored at low temperatures (e.g., in a refrigerator or freezer), under an inert atmosphere (argon or nitrogen), and protected from light.
Q5: How can I analyze my sample for potential decomposition products?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for identifying volatile decomposition products. For less volatile or polymeric materials, Liquid Chromatography-Mass Spectrometry (LC-MS) may be more appropriate.
Predicted Decomposition Profile
The following table summarizes the potential decomposition products of this compound based on known reaction mechanisms for similar compounds.
| Potential Decomposition Product | Predicted Formation Mechanism | Analytical Detection Method |
| 4-Methoxybut-1-ene | Thermal decarboxylation via a cyclic transition state.[1][2][3][4] | GC-MS (headspace or direct injection) |
| Carbon Dioxide (CO₂) | Thermal decarboxylation.[1][2][3][4] | GC-TCD, or inferred from pressure buildup |
| Isomeric Pentenoic Acids | Isomerization of the double bond at elevated temperatures. | GC-MS, NMR |
| Oligomers/Polymers | Radical polymerization of the alkene functionality. | GPC, LC-MS |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using TGA and DSC
Objective: To determine the onset decomposition temperature and identify thermal events associated with this compound.
Materials:
-
This compound
-
TGA/DSC instrument
-
Aluminum or ceramic pans
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Instrument Calibration: Calibrate the TGA/DSC instrument according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA/DSC pan.
-
TGA/DSC Analysis:
-
Place the sample pan and a reference pan in the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition from the TGA curve, which is the temperature at which significant mass loss begins.
-
DSC: Identify any endothermic or exothermic peaks on the DSC curve. Correlate these peaks with mass loss events from the TGA data to distinguish between phase transitions (e.g., melting) and decomposition.
-
Protocol 2: Identification of Volatile Decomposition Products by GC-MS
Objective: To identify the volatile organic compounds produced during the thermal decomposition of this compound.
Materials:
-
This compound
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Headspace vials or a pyrolysis unit
-
Inert gas (Helium)
-
Derivatization agent (optional, e.g., BSTFA)
Procedure:
-
Sample Preparation (Headspace Analysis):
-
Place a small, accurately weighed amount of this compound into a headspace vial.
-
Seal the vial and heat it in the headspace autosampler at a temperature below the decomposition onset determined by TGA for a set period.
-
Alternatively, for controlled decomposition, use a pyrolysis-GC-MS system.
-
-
GC-MS Analysis:
-
Injector: Set the injector temperature to a value that ensures volatilization without causing further decomposition (e.g., 250 °C).
-
Oven Program: Use a temperature program that allows for the separation of potential products (e.g., start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).
-
Carrier Gas: Use helium at a constant flow rate.
-
Mass Spectrometer: Scan a mass range appropriate for the expected products (e.g., m/z 35-350).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram.
-
Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) to identify the compounds.
-
If necessary, derivatization of the carboxylic acid group (e.g., silylation) can be performed prior to analysis to improve peak shape and volatility.
-
Visualizations
Caption: Hypothetical thermal decomposition pathways of this compound.
Caption: Workflow for investigating and managing thermal instability.
References
Technical Support Center: Catalyst Selection and Optimization for 2-Methoxypent-4-enoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Methoxypent-4-enoic acid" and related unsaturated carboxylic acids. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions applicable to this compound?
A1: Due to its bifunctional nature, possessing both a carboxylic acid and a terminal double bond, this compound can undergo several catalytic transformations. The main reactions include:
-
Catalytic Hydrogenation: Saturation of the carbon-carbon double bond to yield 2-methoxypentanoic acid.
-
Catalytic Isomerization: Migration of the double bond to form thermodynamically more stable internal alkenes, such as 2-methoxypent-3-enoic acid or 2-methoxypent-2-enoic acid.
-
Catalytic Esterification: Reaction of the carboxylic acid group with an alcohol to form the corresponding ester. This is often catalyzed by acids.[1][2][3]
Q2: Which catalysts are recommended for the selective hydrogenation of the double bond in this compound?
A2: A variety of homogeneous and heterogeneous catalysts can be employed for the asymmetric or non-asymmetric hydrogenation of α,β-unsaturated and other unsaturated carboxylic acids. Commonly used catalyst systems include those based on:
-
Rhodium (Rh): Rhodium complexes with chiral diphosphine ligands are widely used for asymmetric hydrogenation.
-
Ruthenium (Ru): Similar to rhodium, ruthenium-based catalysts are effective, particularly for achieving high enantioselectivity.[4]
-
Iridium (Ir): Iridium complexes with chiral spiro-phosphine-oxazoline ligands have shown high efficiency and enantioselectivity under mild conditions.[4][5]
-
Cobalt (Co): Cobalt-based catalysts, particularly with bis(phosphine) ligands, have been used for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids.[6]
-
Copper (Cu): Copper(I)/N-heterocyclic carbene complexes are also viable for the hydrogenation of α,β-unsaturated carboxylic acid derivatives.[7][8]
-
Palladium (Pd): Palladium on carbon (Pd/C) is a common heterogeneous catalyst for the straightforward saturation of double bonds.
Q3: What are the key considerations for catalyst selection in the isomerization of this compound?
A3: Catalyst selection for isomerization is crucial for controlling the position of the double bond. Palladium and rhodium complexes are known to be effective for the isomerization of olefins.[9][10] Key factors to consider include:
-
Desired Isomer: The choice of catalyst and ligands can influence the selectivity towards a specific isomer (e.g., conjugated vs. non-conjugated).
-
Reaction Conditions: Temperature and solvent can significantly impact the equilibrium between different isomers.
-
Substrate Compatibility: The catalyst should be compatible with the carboxylic acid functionality.
Q4: What are the common methods for the esterification of this compound?
A4: The most common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid.[2][3] Other methods include:
-
Solid Acid Catalysts: Using solid acid catalysts can simplify product purification.
-
Lewis Acid Catalysts: Lewis acids can also promote esterification and may offer advantages in terms of substrate compatibility.
-
Heteropoly Acids: Acidic salts of heteropoly acids have been shown to be effective catalysts for the esterification of unsaturated carboxylic acids.[11]
Troubleshooting Guides
Issue 1: Low or No Conversion in Catalytic Hydrogenation
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the catalyst was handled under appropriate inert conditions if it is air-sensitive. For heterogeneous catalysts like Pd/C, ensure it has not been exposed to catalyst poisons. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure. Some catalysts require higher pressures to be effective. |
| Low Reaction Temperature | Gradually increase the reaction temperature. While milder conditions are often preferred, some catalyst systems require thermal activation. |
| Presence of Inhibitors | Purify the substrate and solvent to remove any potential catalyst poisons such as sulfur compounds or other strongly coordinating species. |
| Incorrect Solvent | Ensure the chosen solvent is appropriate for the catalyst system and the reaction. Protic solvents like methanol or isopropanol can be optimal for certain cobalt catalysts.[6] |
Issue 2: Poor Selectivity in Catalytic Isomerization
| Potential Cause | Troubleshooting Step |
| Thermodynamic Equilibrium | Analyze the product mixture at different time points to determine if the reaction has reached equilibrium. Adjusting the temperature may shift the equilibrium. |
| Incorrect Catalyst/Ligand Combination | Screen different catalyst precursors and ligands. The steric and electronic properties of the ligand can have a profound impact on selectivity. |
| Side Reactions | The formation of α,β-unsaturated esters can be thermodynamically favored and may lead to subsequent side reactions like hydrogenation.[12] Consider using a catalyst system known for high selectivity in isomerizing functionalizations. |
Issue 3: Incomplete Esterification or Side Product Formation
| Potential Cause | Troubleshooting Step |
| Equilibrium Limitation | In Fischer esterification, water is a byproduct, and the reaction is reversible.[2][3] Use a Dean-Stark trap to remove water and drive the reaction to completion.[3] |
| Steric Hindrance | If using a bulky alcohol, the reaction rate may be slow. Consider using a more active catalyst or increasing the reaction temperature. |
| Acid-Sensitive Functional Groups | If the substrate contains acid-sensitive groups, consider using a milder catalyst, such as a Lewis acid or a solid acid catalyst. |
| Ether Formation | Undesired side reactions such as ether formation can occur under acidic conditions.[1] Using a lower temperature or a more selective catalyst can minimize this. |
Data Presentation
Table 1: Catalyst Performance in Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids
| Catalyst System | Substrate Type | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| (R,R)-(PhBPE)Co(COD) | Tri-substituted | 2-5 | - | - | - | - | High | High |
| Ir-SIPHOX | Cinnamic acids | 0.01 | 1 | - | - | <1 | >99 | 95-98 |
| Ir-SIPHOX | Tiglic acid derivatives | - | - | - | - | - | >99 | up to 99.4 |
| Ru-complexes | Unsaturated carboxylic acids | High | High | - | - | Long | - | - |
| Rh-complexes | Unsaturated carboxylic acids | High | High | - | - | Long | - | - |
| Data inferred from qualitative descriptions in cited literature.[4][5][6] |
Table 2: Catalyst Performance in Isomerizing Methoxycarbonylation of Unsaturated Fatty Acid Esters
| Catalyst System | Substrate | Selectivity for α,ω-diester (%) |
| Pd complexes with bis(ditertiarybutyl-phosphinomethyl)benzene (DTBPMB) | Unsaturated acids or esters | >95 |
| Data from a study on similar long-chain unsaturated esters.[10] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of this compound
This protocol is a general guideline and should be optimized for the specific catalyst and equipment used.
-
Preparation:
-
In a glovebox or under an inert atmosphere, add the catalyst (e.g., 1 mol% of a selected iridium, rhodium, or cobalt complex) to a high-pressure reactor.
-
Add the desired solvent (e.g., methanol, THF, or dichloromethane).
-
-
Reaction Setup:
-
Dissolve this compound in the reaction solvent and add it to the reactor via a syringe.
-
Seal the reactor and purge it with hydrogen gas several times.
-
-
Reaction Execution:
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC, HPLC, or NMR.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography, distillation, or recrystallization.
-
Mandatory Visualizations
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Troubleshooting flowchart for low conversion.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. JPH11152248A - Method for producing unsaturated carboxylic acid ester - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Structure of 2-Methoxypent-4-enoic Acid: A Comparative Spectroscopic Analysis
For Immediate Release
This guide provides a comprehensive comparison of the expected spectroscopic data for 2-Methoxypent-4-enoic acid with experimental data from a structurally similar compound, 2-Methyl-4-pentenoic acid. This analysis serves as a practical reference for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel organic molecules.
Predicted vs. Experimental Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and compare it with the available experimental data for the analogous compound, 2-Methyl-4-pentenoic acid.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Proton (Structure) | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2-Methyl-4-pentenoic acid | Multiplicity | Integration |
| H-2 | 3.8 - 4.2 | 2.5 - 2.9 | Quartet | 1H |
| H-3 | 2.4 - 2.8 | 2.2 - 2.6 | Multiplet | 2H |
| H-4 | 5.7 - 6.1 | 5.6 - 6.0 | Multiplet | 1H |
| H-5 | 5.0 - 5.3 | 4.9 - 5.2 | Multiplet | 2H |
| -OCH₃ | 3.3 - 3.6 | N/A | Singlet | 3H |
| -COOH | 10.0 - 13.0 | 10.0 - 13.0 | Singlet (broad) | 1H |
| -CH₃ (on C2) | N/A | 1.1 - 1.3 | Doublet | 3H |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Carbon (Structure) | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2-Methyl-4-pentenoic acid |
| C-1 (-COOH) | 170 - 175 | 178 - 182 |
| C-2 | 75 - 85 | 40 - 45 |
| C-3 | 35 - 45 | 38 - 42 |
| C-4 | 130 - 135 | 132 - 136 |
| C-5 | 115 - 120 | 115 - 119 |
| -OCH₃ | 55 - 60 | N/A |
| -CH₃ (on C2) | N/A | 15 - 20 |
Table 3: IR Spectroscopy Data (Predicted vs. Experimental)
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 2-Methyl-4-pentenoic acid | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | 1700 - 1725 | Strong |
| C=C (Alkene) | 1640 - 1680 | 1640 - 1680 | Medium |
| C-O (Methoxy) | 1050 - 1150 | N/A | Strong |
| =C-H (Alkene) | 3010 - 3100 | 3010 - 3100 | Medium |
Table 4: Mass Spectrometry Data (Predicted)
| Ion | Predicted m/z for this compound | Notes |
| [M]+• | 130.06 | Molecular Ion |
| [M-OCH₃]+ | 99.04 | Loss of methoxy group |
| [M-COOH]+ | 85.06 | Loss of carboxylic acid group |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a typical spectral width is -2 to 12 ppm. For ¹³C NMR, a typical spectral width is 0 to 220 ppm.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is typically recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Ionization: The sample molecules are ionized in the source.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Visualization of Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound using spectroscopic methods.
Caption: Logical workflow for the spectroscopic validation of a chemical structure.
Characterization of novel derivatives synthesized from "2-Methoxypent-4-enoic acid"
A comprehensive review of the scientific literature and patent databases reveals a notable absence of published research on the synthesis and characterization of novel derivatives originating from 2-methoxypent-4-enoic acid. This scarcity of data prevents a direct comparative analysis of its derivatives as initially requested.
However, to fulfill the spirit of the inquiry and provide a valuable resource for researchers in drug development, this guide presents a comparative analysis of a structurally related and pharmaceutically relevant compound: (2R)-2-methylpent-4-enoic acid . This compound serves as a crucial building block in the synthesis of Sacubitril, a component of the widely used cardiovascular medication, Entresto.
This guide will compare two synthetic pathways to a key intermediate in the synthesis of Sacubitril. This will provide a framework for understanding how different synthetic strategies can influence yield, purity, and overall efficiency.
Comparative Analysis of Synthetic Routes to Sacubitril Intermediate
The synthesis of Sacubitril is a multi-step process. A key challenge lies in the stereoselective formation of the chiral center. This guide compares two distinct approaches to a common intermediate.
Table 1: Comparison of Synthetic Routes
| Parameter | Route A: Chiral Auxiliary-Mediated Synthesis | Route B: Asymmetric Hydrogenation |
| Starting Material | (2R)-2-Methylpent-4-enoic acid | Diethyl 2-acetylglutarate |
| Key Intermediate | (R)-N-(1-((S)-1-(((R)-1-(biphenyl-4-yl)-3-ethoxy-3-oxopropan-2-yl)amino)-1-oxopropan-2-yl)cyclohexyl)methyl)pentanamide | (R)-5-((S)-1-carboxy-2-(4-phenylphenyl)ethylamino)-4-oxo-2-methylpentanoic acid ethyl ester |
| Overall Yield | Reported up to 75% | Reported around 60-65% |
| Stereoselectivity | High (de > 99%) | High (ee > 98%) |
| Key Reagents | Oxalyl chloride, (S)-alaninol, MnO₂, NaBH₄ | Rh(I)-complex with chiral ligand, H₂ |
| Advantages | Established methodology, high diastereoselectivity. | Fewer steps, atom-economical. |
| Disadvantages | Multi-step, requires stoichiometric chiral auxiliary. | Requires specialized catalyst, high-pressure hydrogenation. |
Experimental Protocols
Route A: Synthesis via (2R)-2-Methylpent-4-enoic acid
This pathway utilizes a chiral auxiliary to control the stereochemistry of a key fragment, which is then elaborated to form the Sacubitril backbone.
Step 1: Amide Coupling
(2R)-2-Methylpent-4-enoic acid is converted to its acid chloride using oxalyl chloride. This is then reacted with a chiral amine, such as (S)-alaninol, to form the corresponding amide.
Step 2: Oxidation and Reduction
The primary alcohol of the alaninol moiety is oxidized to an aldehyde using manganese dioxide (MnO₂). Subsequent stereoselective reduction of the alkene in the pentenoic acid chain is achieved using a reducing agent like sodium borohydride (NaBH₄) with a suitable catalyst, which sets the desired stereocenter.
Step 3: Fragment Coupling and Cyclization
The resulting fragment is then coupled with the biphenyl-containing fragment of Sacubitril, followed by cyclization to form the final lactam ring.
Route B: Asymmetric Hydrogenation Approach
This alternative route introduces the desired chirality via an asymmetric hydrogenation step, a more modern and efficient method.
Step 1: Condensation
Diethyl 2-acetylglutarate is condensed with 4-aminobiphenyl to form an enamine intermediate.
Step 2: Asymmetric Hydrogenation
The enamine is then subjected to asymmetric hydrogenation using a rhodium catalyst complexed with a chiral phosphine ligand. This step is crucial for establishing the correct stereochemistry at the newly formed chiral center.
Step 3: Hydrolysis and Amide Formation
The resulting product is hydrolyzed to the carboxylic acid and then coupled with the appropriate amine to complete the synthesis of the Sacubitril intermediate.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
A Comparative Guide to the Synthetic Routes of 2-Methoxypent-4-enoic Acid
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. This guide provides a detailed comparison of two plausible synthetic routes to 2-Methoxypent-4-enoic acid, a valuable building block in organic synthesis. The comparison focuses on reaction yields, conditions, and procedural complexity, supported by experimental data from analogous reactions.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Alkoxy Substitution | Route 2: α-Alkylation |
| Starting Materials | Pent-4-enoic acid, Bromine, Phosphorus tribromide, Sodium methoxide | Methoxyacetic acid, n-Butyllithium, Diisopropylamine, Allyl bromide |
| Key Reactions | Hell-Volhard-Zelinsky bromination, Williamson ether synthesis | Formation of a lithium diisopropylamide (LDA) base, α-alkylation of a carboxylic acid dianion |
| Overall Yield (Estimated) | ~60% | ~85% |
| Number of Steps | 2 | 1 (one-pot) |
| Reagent Hazards | Bromine (corrosive, toxic), Phosphorus tribromide (corrosive), Sodium methoxide (corrosive) | n-Butyllithium (pyrophoric), Diisopropylamine (corrosive, flammable), Allyl bromide (toxic, lachrymator) |
| Scalability | Moderate | Good |
| Stereocontrol | Racemic product | Racemic product |
Synthetic Route 1: Alkoxy Substitution of an α-Halo Acid
This route commences with the α-bromination of a readily available starting material, pent-4-enoic acid, via the Hell-Volhard-Zelinsky (HVZ) reaction. The resulting 2-bromopent-4-enoic acid is then subjected to a Williamson ether synthesis, where a methoxide source displaces the bromide to yield the target molecule.
Experimental Protocol
Step 1: Synthesis of 2-Bromopent-4-enoic acid (via Hell-Volhard-Zelinsky Reaction)
-
Materials: Pent-4-enoic acid, Red phosphorus, Bromine.
-
Procedure: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is added pent-4-enoic acid (1.0 equiv) and a catalytic amount of red phosphorus (0.1 equiv). The mixture is heated to 60°C. Bromine (1.1 equiv) is added dropwise from the dropping funnel over a period of 1 hour. After the addition is complete, the reaction mixture is heated to 80°C and stirred for 12 hours. The reaction is then cooled to room temperature and quenched by the slow addition of water. The crude product is extracted with diethyl ether, and the organic layer is washed with saturated sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford 2-bromopent-4-enoic acid.
-
Expected Yield: Based on analogous reactions, the expected yield is approximately 85%.
Step 2: Synthesis of this compound (via Williamson Ether Synthesis)
-
Materials: 2-Bromopent-4-enoic acid, Sodium methoxide, Methanol.
-
Procedure: To a solution of 2-bromopent-4-enoic acid (1.0 equiv) in dry methanol is added sodium methoxide (1.2 equiv) at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and acidified with 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound.
-
Expected Yield: Laboratory yields for Williamson ether synthesis typically range from 50-95%.[1] A conservative estimate for this reaction is around 70%.
Synthetic Route 2: α-Alkylation of Methoxyacetic Acid
This more direct, one-pot approach involves the deprotonation of methoxyacetic acid to form a dianion, which is then alkylated at the α-position with allyl bromide. This method avoids the use of highly toxic bromine and can offer a higher overall yield.
Experimental Protocol
Synthesis of this compound
-
Materials: Methoxyacetic acid, n-Butyllithium (n-BuLi), Diisopropylamine, Allyl bromide, Tetrahydrofuran (THF).
-
Procedure: A solution of diisopropylamine (2.2 equiv) in dry THF is cooled to -78°C under a nitrogen atmosphere. n-Butyllithium (2.1 equiv, as a solution in hexanes) is added dropwise, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA). A solution of methoxyacetic acid (1.0 equiv) in dry THF is then added dropwise, and the resulting mixture is stirred at -78°C for 1 hour to form the dianion. Allyl bromide (1.5 equiv) is added, and the reaction is stirred at -78°C for 4 hours before being allowed to warm to room temperature overnight. The reaction is quenched with water and acidified with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to give this compound.
-
Expected Yield: Based on similar alkylations of acetic acid derivatives, yields are expected to be in the range of 85-90%.
Comparative Analysis and Conclusion
Both routes present viable pathways to this compound, each with distinct advantages and disadvantages.
Route 1 utilizes classical and well-understood reactions. The starting material, pent-4-enoic acid, is readily available. However, this route involves two separate synthetic steps, which can lower the overall yield and increase the total synthesis time. The use of bromine and phosphorus tribromide requires careful handling due to their corrosive and toxic nature.
Route 2 offers a more elegant and efficient one-pot synthesis. This approach is likely to provide a higher overall yield and is more atom-economical. While the reagents used, such as n-butyllithium and diisopropylamine, are hazardous and require inert atmosphere techniques, the procedure is straightforward for a chemist trained in organometallic chemistry. The scalability of this one-pot reaction is also a significant advantage for larger-scale production.
References
A Comparative Guide to Methoxy-Containing Fatty Acids in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified fatty acids are emerging as a promising class of molecules in drug development, with demonstrated potential in oncology, inflammatory diseases, and metabolic disorders. The addition of functional groups, such as a methoxy group, to a fatty acid backbone can significantly alter its physicochemical properties and biological activity. This guide provides a comparative overview of methoxy-containing fatty acids and related analogs, focusing on their performance in preclinical studies. Due to the limited publicly available data on the biological activity of 2-Methoxypent-4-enoic acid, this guide will focus on a comparison of other relevant methoxy- and hydroxy-containing fatty acids for which experimental data exists. This document is intended to serve as a resource for researchers designing and evaluating novel fatty acid-based therapeutics.
Comparative Analysis of Bioactive Fatty Acids
The following table summarizes the reported biological activities of several methoxy- and hydroxy-containing fatty acids. This data is compiled from various in vitro and in vivo studies and is intended to provide a comparative snapshot of their potential therapeutic applications.
| Fatty Acid Derivative | Chemical Structure | Reported Biological Activity | Key Findings |
| (±)-2-methoxy-6-icosynoic acid | CH₃(CH₂)₁₂C≡CCH₂(CH₂)₂CH(OCH₃)COOH | Anticancer (Neuroblastoma) | The α-methoxy group enhances cytotoxicity compared to its non-methoxylated analog. It also exhibits a lower critical micelle concentration, which could be advantageous for drug delivery applications.[1][2] |
| 2-hydroxyoleic acid (Minerval) | CH₃(CH₂)₇CH=CH(CH₂)₆CH(OH)COOH | Anticancer (Various cell lines) | Induces apoptosis in cancer cells and has been shown to regulate sphingomyelin synthesis, restoring normal membrane levels.[3] |
| α-methoxylated fatty acids (from marine sponges) | Various long-chain structures | Antimicrobial, Antifungal, Antitumor, Antiviral | A broad class of naturally occurring fatty acids with diverse biological activities. Their potency varies depending on the specific carbon chain length and saturation.[4] |
| 2-hydroxypalmitic acid | CH₃(CH₂)₁₃CH(OH)COOH | Chemosensitizer | Increases the sensitivity of cancer cells to certain antitumor drugs.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel fatty acid compounds. The following sections outline standard experimental protocols for evaluating the key performance parameters of methoxy-containing fatty acids.
Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of a compound on cell viability and is a primary screening tool for anticancer drug candidates.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the fatty acid compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
Fatty Acid Uptake Assay
This assay measures the ability of cells to import fatty acids, which is a critical step for their subsequent metabolic effects.
Principle: A fluorescently labeled fatty acid analog is used as a tracer. The uptake of the fluorescent fatty acid by cells is measured over time using a fluorescence plate reader.
Protocol:
-
Cell Seeding: Seed cells (e.g., 3T3-L1 adipocytes) in a black-walled, clear-bottom 96-well plate and culture until they reach the desired confluence or differentiation state.
-
Serum Starvation: Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
-
Assay Initiation: Add the fluorescent fatty acid probe (e.g., BODIPY-labeled fatty acid) to the wells, along with the test compounds (methoxy-containing fatty acids) or controls.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485/528 nm for BODIPY) at regular intervals (e.g., every 2 minutes) for a total of 60-120 minutes.
-
Data Analysis: The rate of fatty acid uptake is determined by the slope of the fluorescence intensity curve over time. Compare the uptake rates in the presence of different test compounds.
In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)
This assay assesses the potential of a compound to suppress inflammatory responses.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The anti-inflammatory activity of a compound is determined by its ability to inhibit LPS-induced NO production, which is measured using the Griess reagent.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the methoxy-containing fatty acids for 1-2 hours.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compounds compared to the LPS-only control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in fatty acid metabolism and signaling is essential for understanding their mechanisms of action.
Caption: Cellular uptake and metabolic fate of a methoxy-fatty acid.
References
- 1. Synthesis of the novel (±)-2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the novel (±)-2-methoxy-6-icosynoic acid--a fatty acid that induces death of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Methoxypent-4-enoic Acid and its Enantiomers: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the synthesis, properties, and biological activities of the individual enantiomers of 2-Methoxypent-4-enoic acid. While the racemic mixture is documented, detailed comparative studies between its (R) and (S) forms are not presently available. This guide, therefore, serves to highlight the existing information on the parent compound and underscore the knowledge gap concerning its stereoisomers.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below. It is important to note that these properties are for the racemic mixture, and variations between the enantiomers are expected but not documented.
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 351207-76-6 |
Synthesis and Chiral Separation
Detailed protocols for the asymmetric synthesis of (R)-2-Methoxypent-4-enoic acid and (S)-2-Methoxypent-4-enoic acid are not described in the currently accessible literature. Similarly, methods for the chiral separation of the racemic mixture have not been published. This absence of established synthetic and separation methodologies presents a primary obstacle to conducting comparative studies.
Biological Activity and Signaling Pathways
There is a notable absence of research investigating the biological effects of this compound and its individual enantiomers. Consequently, no information exists regarding their potential mechanisms of action, interactions with biological targets, or any associated signaling pathways.
Experimental Protocols
Due to the lack of published research, no experimental protocols for assays or experiments involving this compound or its enantiomers can be provided.
Future Research Directions
The significant information gap surrounding the enantiomers of this compound highlights a clear need for future research. The following workflow outlines a logical progression for a comprehensive comparative study.
Caption: Proposed workflow for a comprehensive comparative study of this compound enantiomers.
Benchmarking the Efficiency of 2-Substituted Pent-4-enoic Acid Synthesis
Comparative Analysis of Synthetic Efficiency
The synthesis of 2-substituted pent-4-enoic acids can be approached through various strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substituent at the C-2 position, stereochemical requirements, and scalability. Below is a summary of key performance indicators for the synthesis of selected 2-substituted pent-4-enoic acids.
| Product | Synthetic Method | Key Reagents | Reaction Conditions | Yield | Enantioselectivity | Reference |
| (S)-2-Hydroxypent-4-enoic acid | Biocatalytic Reduction | 2-Oxopent-4-enoic acid, Lactate dehydrogenase (from Bacillus stearothermophilus), NADH | Aqueous buffer (pH 7-8), 25-37°C | High | >99% ee | [1] |
| (R)-2-Methylpent-4-enoic acid | Chiral Auxiliary (Evans) | Oxazolidinone auxiliary, Triethylamine, DMAP, Sodium bis(trimethylsilyl)amide, Allyl iodide, LiOH, H₂O₂ | Multi-step synthesis involving acylation, enolate addition, and cleavage. | Not specified | High (expected) | [2] |
| (E)-2-Methyl-2-pentenoic acid | Two-step chemical synthesis | Propanal, Sodium hydrate, Sodium chlorite, Hydrogen peroxide | Step 1: 40°C, 45 min; Step 2: 3h | Up to 85% (overall) | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. The following sections outline the experimental protocols for the synthesis of the benchmarked compounds.
Synthesis of (S)-2-Hydroxypent-4-enoic acid via Biocatalytic Reduction
This method utilizes an enzymatic reduction of a keto-acid precursor to achieve high enantioselectivity.
Materials:
-
2-Oxopent-4-enoic acid
-
Lactate dehydrogenase from Bacillus stearothermophilus (BS-LDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Aqueous buffer (e.g., potassium phosphate buffer, pH 7-8)
Procedure:
-
In a temperature-controlled reactor, dissolve 2-oxopent-4-enoic acid and a stoichiometric amount of NADH in the aqueous buffer.
-
Maintain the temperature between 25-37°C.
-
Initiate the reaction by adding BS-LDH.
-
Monitor the reaction progress by following the consumption of NADH (e.g., by UV-Vis spectroscopy at 340 nm).
-
Upon completion, the enzyme can be removed by precipitation or filtration.
-
The product, (S)-2-hydroxypent-4-enoic acid, is then isolated from the aqueous solution using standard extraction and purification techniques.
Synthesis of (R)-2-Methylpent-4-enoic acid using an Evans Chiral Auxiliary
This classic asymmetric synthesis approach allows for the stereocontrolled introduction of the methyl group.
Materials:
-
Chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Acyl chloride or anhydride corresponding to the desired acyl group
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Allyl iodide
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Acylation: The chiral oxazolidinone is acylated using an appropriate acylating agent in the presence of a base like triethylamine and a catalyst such as DMAP.
-
Enolate Formation and Alkylation: The acylated oxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide, to form a chiral enolate. This enolate is then reacted with allyl iodide to introduce the pentene group.
-
Cleavage: The chiral auxiliary is cleaved from the product by hydrolysis with a mixture of lithium hydroxide and hydrogen peroxide, yielding (R)-2-methylpent-4-enoic acid.
Visualizing Synthetic Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate a general workflow for comparing synthetic methods and a hypothetical signaling pathway where a derivative of 2-methoxypent-4-enoic acid could be a key intermediate.
Caption: Workflow for comparing synthetic routes.
Caption: Hypothetical signaling pathway involvement.
References
Cross-validation of analytical data for "2-Methoxypent-4-enoic acid"
Cross-Validation of Analytical Data: Metformin vs. Sitagliptin
In the realm of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. This guide provides a comparative overview of common analytical methodologies for two widely prescribed anti-diabetic agents: Metformin and Sitagliptin. The following sections detail quantitative performance data and experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering researchers, scientists, and drug development professionals a baseline for methodological cross-validation.
Quantitative Performance of Analytical Methods
The selection of an analytical method is often a balance between sensitivity, selectivity, and accessibility. While LC-MS/MS generally offers higher sensitivity, HPLC-UV remains a widely used and economical option for routine analysis.[1][2] The performance of these methods for Metformin and Sitagliptin is summarized below.
Table 1: Comparison of HPLC-UV Analytical Methods
| Analyte | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Limit of Detection (LOD) (µg/mL) |
| Metformin | 0 - 25[3] | 1.653[4] | 0.545[4] |
| Sitagliptin | 30 - 70[5] | 0.027[5] | 0.09[5] |
Table 2: Comparison of LC-MS/MS Analytical Methods in Human Plasma
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Metformin | 50 - 5000[6][7] | 50[6] |
| Sitagliptin | 5 - 1000[8][9] | 1[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the HPLC-UV and LC-MS/MS analysis of Metformin and Sitagliptin.
Protocol 1: HPLC-UV Method for Metformin in Tablet Dosage Form
This protocol outlines a reverse-phase HPLC method for the quantitative estimation of Metformin.
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector is utilized.[3]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and powder tablets equivalent to 10 mg of Metformin hydrochloride.[3]
-
Transfer the powder to a 100 ml volumetric flask containing approximately 75 ml of the mobile phase.[3]
-
Sonicate for 15 minutes and then make up the volume with the mobile phase.
-
Filter the solution through a 0.2 µ membrane filter before injection.[3]
-
Protocol 2: HPLC-UV Method for Sitagliptin in Tablet Dosage Form
This protocol describes a reverse-phase HPLC method for the analysis of Sitagliptin.
-
Instrumentation: A High-Performance Liquid Chromatography system with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a standard stock solution by dissolving 10 mg of Sitagliptin in a 100 ml volumetric flask with the mobile phase to get a concentration of 100 µg/ml.
-
For analysis of the tablet formulation, a solution is prepared to a final concentration within the linear range of 30-70 µg/ml.[5]
-
Protocol 3: LC-MS/MS Method for Metformin in Human Plasma
This protocol details a sensitive method for quantifying Metformin in a biological matrix.
-
Instrumentation: A Liquid Chromatography system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation:
Protocol 4: LC-MS/MS Method for Sitagliptin in Human Plasma
This protocol provides a rapid and highly sensitive assay for Sitagliptin quantification in human plasma.[8]
-
Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation:
Visualized Experimental Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of a drug in a plasma sample using LC-MS/MS.
Caption: Bioanalytical workflow for drug quantification in plasma.
References
- 1. jetir.org [jetir.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. ijarmps.org [ijarmps.org]
- 6. Novel LC-MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study [mdpi.com]
- 9. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Reference Standards for Unsaturated Carboxylic Acid Analysis: 2-Methylpent-4-enoic Acid and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of 2-Methylpent-4-enoic acid as a reference standard against two viable alternatives, Sorbic Acid and Crotonic Acid, for the quantitative analysis of unsaturated carboxylic acids.
Initially, this guide was intended to focus on "2-Methoxypent-4-enoic acid." However, a thorough review of scientific literature and commercial availability revealed that this compound is not commonly used or readily available as a reference standard. Therefore, this guide has been adapted to focus on a closely related and commercially available compound, 2-Methylpent-4-enoic acid, providing a practical and relevant comparison for analytical chemists.
Physicochemical Properties of Reference Standards
A fundamental understanding of the physicochemical properties of a reference standard is paramount for its proper handling, storage, and application in analytical methodologies. The table below summarizes the key properties of 2-Methylpent-4-enoic acid, Sorbic Acid, and Crotonic Acid.
| Property | 2-Methylpent-4-enoic Acid | Sorbic Acid | Crotonic Acid |
| Molecular Formula | C₆H₁₀O₂ | C₆H₈O₂ | C₄H₆O₂ |
| Molecular Weight | 114.14 g/mol | 112.13 g/mol | 86.09 g/mol |
| Appearance | Colorless liquid | White crystalline powder | White crystalline solid |
| Melting Point | Not available | 132-135 °C | 71.7 °C |
| Boiling Point | 195 °C | Decomposes | 185 °C |
| Solubility | Soluble in organic solvents | Slightly soluble in water; soluble in ethanol | Soluble in water, ethanol, and ether |
| Purity (Typical) | ≥98% | ≥99% (USP Grade) | ≥99% |
Performance Comparison in Analytical Methods
The suitability of a reference standard is ultimately determined by its performance in specific analytical techniques. This section compares the application of these standards in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two common methods for the analysis of carboxylic acids.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used technique for the quantification of unsaturated carboxylic acids due to the presence of chromophoric double bonds.
| Parameter | 2-Methylpent-4-enoic Acid | Sorbic Acid | Crotonic Acid |
| Typical Column | C18 Reverse-Phase | C18 Reverse-Phase | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., phosphoric acid) | Acetonitrile/Water with acid modifier (e.g., phosphate buffer) | Acetonitrile/Water with acid modifier (e.g., sulfuric acid) |
| Detection Wavelength | ~210 nm | ~254 nm | ~210 nm |
| Linearity (R²) | >0.99 (Method Dependent) | >0.999 | >0.99 (Method Dependent) |
| Accuracy (Recovery) | Typically 95-105% | 98-102% | Typically 97-103% |
| Precision (RSD) | <2% | <2% | <2% |
Gas Chromatography (GC-FID/MS)
GC, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is another powerful technique for the analysis of volatile carboxylic acids. Derivatization is often employed to improve the volatility and chromatographic behavior of these compounds.
| Parameter | 2-Methylpent-4-enoic Acid | Sorbic Acid | Crotonic Acid |
| Derivatization | Recommended (e.g., silylation) | Can be analyzed directly or after derivatization | Can be used as an internal standard without derivatization |
| Typical Column | Polar capillary column (e.g., DB-FFAP) | Polar capillary column (e.g., HP-INNOWAX) | Polar capillary column (e.g., HP-INNOWAX) |
| Detector | FID or MS | FID | FID |
| Linearity (R²) | >0.99 (with appropriate internal standard) | >0.99 | >0.99 |
| Accuracy (Recovery) | Typically 90-110% | 95-105% | 98-102% |
| Precision (RSD) | <5% | <3% | <2% |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving reproducible and reliable analytical results.
HPLC-UV Method for the Quantification of Unsaturated Carboxylic Acids
This protocol provides a general framework for the analysis of 2-Methylpent-4-enoic acid and its alternatives.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV-Vis Detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid or other suitable acid modifier
-
Reference standards of 2-Methylpent-4-enoic acid, Sorbic Acid, and Crotonic Acid
Procedure:
-
Standard Preparation: Prepare a stock solution of each reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and acidified water. The exact composition should be optimized for the specific analytes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
-
Detection: Monitor the absorbance at the respective λmax of the analytes.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Figure 1. General workflow for HPLC-UV analysis.
GC-FID Method for the Quantification of Volatile Fatty Acids
This protocol outlines a general procedure for analyzing volatile carboxylic acids using GC-FID.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector
-
Polar capillary column (e.g., DB-FFAP, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Solvent for extraction (e.g., diethyl ether)
-
Internal standard (e.g., a suitable carboxylic acid not present in the sample)
-
Derivatizing agent (optional, e.g., BSTFA)
-
Reference standards of 2-Methylpent-4-enoic acid, Sorbic Acid, and Crotonic Acid
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standards and the internal standard.
-
For samples, perform a liquid-liquid extraction to isolate the carboxylic acids.
-
(Optional) Derivatize the standards and samples to increase volatility.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 240 °C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Quantification: Use the internal standard method for quantification. Calculate the response factor for each analyte relative to the internal standard. Use this response factor to determine the concentration of the analyte in the sample.
Figure 2. General workflow for GC-FID analysis.
Conclusion and Recommendations
The choice of a reference standard for the analysis of unsaturated carboxylic acids depends on the specific requirements of the analytical method and the matrix being analyzed.
-
2-Methylpent-4-enoic Acid is a suitable reference standard, particularly when a liquid standard is preferred or when its structural similarity to the analyte of interest is advantageous. Its availability with a purity of ≥98% makes it a reliable choice for quantitative analysis.
-
Sorbic Acid is an excellent alternative, especially in the food and pharmaceutical industries, due to its availability as a USP-grade reference standard with high purity (≥99%).[1][2] Its solid form and good stability make it easy to handle and store.[3][4]
-
Crotonic Acid is another strong candidate, often used as an internal standard in GC methods due to its good chromatographic properties.[5] Its high purity (≥99%) and well-documented use in various analytical applications make it a dependable choice.[6][7][8]
Ultimately, the selection should be based on a thorough evaluation of the analytical method's requirements, including the desired level of accuracy, the nature of the sample matrix, and the availability of a well-characterized reference standard. Method validation with the chosen standard is crucial to ensure the reliability of the analytical results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sorbic acid | CAS 110-44-1 | LGC Standards [lgcstandards.com]
- 3. Sorbic Acid | C6H8O2 | CID 643460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sorbic acid CAS:110-44-1 EC:203-768-7 [cpachem.com]
- 5. scirp.org [scirp.org]
- 6. Crotonic acid, 100 g, CAS No. 107-93-7 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Crotonic Acid(AS) | CAS 107-93-7 | LGC Standards [lgcstandards.com]
A Comparative Guide to Assessing the Enantiomeric Excess of 2-Methoxypent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules such as "2-Methoxypent-4-enoic acid." The spatial arrangement of substituents around a chiral center can dramatically influence a molecule's biological activity, making accurate assessment of enantiomeric purity essential. This guide provides a comparative overview of the most common and effective analytical techniques for determining the enantiomeric excess of chiral carboxylic acids, with a focus on methodologies applicable to this compound and structurally related compounds.
Comparison of Analytical Methods
The primary methods for determining the enantiomeric excess of chiral carboxylic acids are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and requires specific sample preparation strategies.
| Method | Principle | Sample Preparation | Common System Parameters | Advantages | Limitations |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | Direct injection of the acid or ester derivative. | Column: Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD) or cyclodextrin-based. Mobile Phase (Normal Phase): Hexane/Isopropanol with trifluoroacetic acid (TFA). Mobile Phase (Reversed Phase): Acetonitrile/Water with buffer. | Direct analysis, high accuracy and precision, well-established for a wide range of carboxylic acids. | Method development can be time-consuming, requires specialized and often expensive chiral columns. |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral capillary column. | Derivatization to a volatile ester (e.g., methyl ester). | Column: Cyclodextrin-based capillary columns (e.g., Lipodex®, Hydrodex®). Carrier Gas: Helium or Hydrogen. Injector/Detector Temp: Optimized for analyte volatility. | High resolution and sensitivity, suitable for volatile compounds. | Requires derivatization, which can introduce analytical errors if not quantitative. Not suitable for non-volatile compounds. |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers using a chiral derivatizing agent (CDA), followed by analysis of the distinct NMR signals of the diastereomers. | Derivatization with a chiral agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid - Mosher's acid). | Spectrometer: High-field NMR (e.g., 400 MHz or higher). Analysis: Integration of well-resolved proton (¹H) or fluorine (¹⁹F) signals of the diastereomeric products. | Provides structural information, does not require chromatographic separation, can be used to determine absolute configuration. | Lower sensitivity compared to chromatographic methods, requires a pure chiral derivatizing agent, potential for kinetic resolution during derivatization. |
Experimental Protocols
Detailed methodologies for each of the key techniques are provided below. These protocols are general and may require optimization for "this compound".
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: This method relies on the differential interaction of the enantiomers of the analyte with a chiral stationary phase, leading to different retention times and thus separation.
Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. If the acid has poor solubility or peak shape, derivatization to its methyl ester may be necessary.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral column: A polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD is a good starting point for many carboxylic acids.
-
-
Chromatographic Conditions (Normal Phase - General Starting Conditions):
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Column Temperature: 25 °C.
-
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Chiral Gas Chromatography (GC)
Principle: The carboxylic acid is first converted to a more volatile derivative (typically a methyl ester). The enantiomers of this derivative are then separated on a chiral capillary column.
Protocol:
-
Derivatization to Methyl Ester:
-
Dissolve approximately 5 mg of this compound in 1 mL of methanol.
-
Add a catalyst, such as a few drops of concentrated sulfuric acid or an excess of diazomethane solution (use with extreme caution in a fume hood).
-
Heat the mixture (e.g., at 60 °C for 1-2 hours) if using an acid catalyst.
-
After the reaction is complete, neutralize the acid (if used) and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or hexane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and carefully evaporate the solvent.
-
Dissolve the resulting methyl ester in a small volume of a suitable solvent for GC analysis (e.g., hexane).
-
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column: A cyclodextrin-based column is often effective for the separation of chiral esters.
-
-
Chromatographic Conditions (General Starting Conditions):
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
Detector Temperature: 250 °C.
-
-
Analysis: Inject the derivatized sample. Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.
¹H NMR Spectroscopy with a Chiral Derivatizing Agent
Principle: The enantiomeric mixture of the carboxylic acid is reacted with a single enantiomer of a chiral derivatizing agent (CDA) to form a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original sample can be determined. A common CDA for carboxylic acids is an enantiomerically pure chiral amine, which forms diastereomeric amides. For alcohols, Mosher's acid is frequently used to form diastereomeric esters.[1]
Protocol:
-
Derivatization (Amide formation with (R)-1-phenylethylamine as an example):
-
Dissolve approximately 10 mg of this compound in 1 mL of an anhydrous solvent like dichloromethane (DCM).
-
Add a coupling agent (e.g., 1.1 equivalents of DCC or EDC).
-
Add 1.1 equivalents of (R)-1-phenylethylamine.
-
Stir the reaction at room temperature for several hours or until completion (monitor by TLC).
-
Work up the reaction to remove the coupling agent byproducts and any unreacted starting materials. This may involve filtration and washing with dilute acid and base.
-
Purify the resulting diastereomeric amides by column chromatography if necessary.
-
-
NMR Analysis:
-
Dissolve the purified diastereomeric amide mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a pair of well-resolved signals corresponding to a specific proton in each of the two diastereomers. Protons close to the newly formed stereocenter are most likely to show distinct chemical shifts.
-
-
Analysis: Integrate the chosen pair of signals. The enantiomeric excess is calculated from the integration values (Int) of the two diastereomers:
-
ee (%) = [ (Int₁ - Int₂) / (Int₁ + Int₂) ] * 100
-
Workflow for Assessing Enantiomeric Excess
The following diagram illustrates a general workflow for determining the enantiomeric excess of a chiral compound like "this compound".
This guide provides a foundational understanding of the common techniques used to assess the enantiomeric excess of "this compound". The choice of method will depend on the available instrumentation, the required level of accuracy, and the specific properties of the analyte. It is always recommended to validate the chosen method using a racemic standard.
References
A Comparative Analysis of 2-Methoxypent-4-enoic Acid and Its Structural Analogs for Researchers and Drug Development Professionals
This guide provides a detailed comparison of 2-Methoxypent-4-enoic acid with its structurally similar compounds: 2-Methyl-4-pentenoic acid, 4-Pentenoic acid, and 2-Hydroxypent-4-enoic acid. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and professionals in the field of drug development in making informed decisions regarding the selection and application of these compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its analogs is presented below. These properties are crucial in determining the pharmacokinetic and pharmacodynamic behavior of a compound.
| Property | This compound | 2-Methyl-4-pentenoic acid | 4-Pentenoic acid | 2-Hydroxypent-4-enoic acid |
| Molecular Formula | C₆H₁₀O₃[1] | C₆H₁₀O₂[2] | C₅H₈O₂ | C₅H₈O₃[3] |
| Molecular Weight ( g/mol ) | 130.14[1] | 114.14[2] | 100.12 | 116.12[3] |
| pKa | Not Experimentally Determined | 4.67[2] | Not Experimentally Determined | 3.79 ± 0.11 (Predicted)[3] |
| Melting Point (°C) | Not Determined | 87-88[2] | -22.5 | ~133[3] |
| Boiling Point (°C) | Not Determined | 195[4] | 188-189 | Not Determined |
| Water Solubility | Not Determined | Slightly soluble[5] | Slightly soluble | Soluble[3] |
| LogP (Predicted) | 0.8[1] | 1.4 | Not Available | Not Available |
Biological Activities
The following table summarizes the known biological activities of this compound and its structural analogs. The diverse activities highlight their potential in various therapeutic areas.
| Compound | Biological Activity |
| This compound | No biological activity has been reported in the searched literature. |
| 2-Methyl-4-pentenoic acid | Used as a precursor in the synthesis of the drug Sacubitril.[2] It is also investigated for its potential association with schizophrenia and type 2 diabetes.[6] |
| 4-Pentenoic acid | Inhibits fatty acid oxidation[7][8] and exhibits antimicrobial activity, particularly against certain bacteria in silage.[9] |
| 2-Hydroxypent-4-enoic acid | Demonstrates antimicrobial properties against various bacterial and fungal strains and exhibits antiproliferative activity against certain cancer cell lines, such as HeLa cells.[3] |
Experimental Protocols
Detailed methodologies for the synthesis of these compounds and for key comparative experiments are provided below.
Synthesis Protocols
General Note on Synthesis: The synthesis of these unsaturated carboxylic acids often involves the creation of a carbon-carbon bond and subsequent modification of functional groups. Standard laboratory safety procedures should be followed, including the use of personal protective equipment and working in a well-ventilated fume hood.
Synthesis of this compound (Proposed Route):
While a specific experimental protocol for the synthesis of this compound was not found in the searched literature, a plausible synthetic route can be adapted from the synthesis of similar α-methoxy acids. A potential approach involves the α-bromination of an appropriate ester precursor followed by nucleophilic substitution with sodium methoxide and subsequent hydrolysis.
Synthesis of 2-Methyl-4-pentenoic acid:
A common method for the asymmetric synthesis of (R)-2-Methylpent-4-enoic acid utilizes an Evans chiral auxiliary.[2]
-
Acylation: The oxazolidinone chiral auxiliary is acylated with propionyl chloride in the presence of a base like triethylamine.
-
Alkylation: The resulting N-acyloxazolidinone is deprotonated with a strong base (e.g., sodium bis(trimethylsilyl)amide) to form an enolate, which is then alkylated with allyl bromide.
-
Cleavage: The chiral auxiliary is cleaved by hydrolysis with lithium hydroxide and hydrogen peroxide to yield the desired (R)-2-Methylpent-4-enoic acid.
Synthesis of 4-Pentenoic acid:
A common laboratory synthesis involves the reaction of allyl chloride with diethyl malonate followed by saponification and decarboxylation.[10]
-
Malonic Ester Synthesis: Diethyl malonate is deprotonated with a base (e.g., sodium ethoxide) and the resulting enolate is reacted with allyl chloride.
-
Hydrolysis and Decarboxylation: The resulting diethyl allylmalonate is hydrolyzed to the dicarboxylic acid using a strong base (e.g., NaOH), followed by acidification and heating to induce decarboxylation to yield 4-pentenoic acid.
Synthesis of 2-Hydroxypent-4-enoic acid:
One method for the synthesis of 2-Hydroxypent-4-enoic acid involves the reduction of the corresponding α-keto acid.[3]
-
Preparation of 2-Oxopent-4-enoic acid: This precursor can be synthesized through various methods, for example, by the oxidation of 1,2-dihydroxy-4-pentene.
-
Reduction: The 2-oxopent-4-enoic acid is then reduced to 2-hydroxypent-4-enoic acid using a reducing agent such as sodium borohydride.
Physicochemical Property Determination
pKa Determination (Potentiometric Titration):
-
Preparation: A known concentration of the carboxylic acid is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.
Solubility Measurement (Shake-Flask Method):
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a sealed container.
-
Shaking: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Biological Activity Assays
Antimicrobial Activity (Broth Microdilution Assay):
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Antiproliferative Activity (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Fatty Acid Oxidation Inhibition Assay:
-
Cell Preparation: Cells (e.g., hepatocytes or cardiomyocytes) are cultured and prepared for the assay.
-
Substrate Addition: A radiolabeled fatty acid (e.g., [¹⁴C]palmitate) is added to the cells in the presence or absence of the test compound.
-
Incubation: The cells are incubated to allow for fatty acid uptake and oxidation.
-
Measurement of Oxidation Products: The amount of radiolabeled CO₂ or acid-soluble metabolites produced is quantified to determine the rate of fatty acid oxidation.
-
Inhibition Calculation: The percentage inhibition of fatty acid oxidation by the test compound is calculated by comparing the results with the untreated control.
References
- 1. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Comparative evaluation of the antimicrobial, antioxidant, and cytotoxic properties of essential oils from vetiver, lemongrass, and clove buds with implications for topical application | PLOS One [journals.plos.org]
- 6. youtube.com [youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-[(2-Methoxyphenyl)methyl]pent-4-enoic acid | C13H16O3 | CID 79421302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (2R)-2-Methylpent-4-enoic acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of 2-Methoxypent-4-enoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed operational plan for the safe disposal of 2-Methoxypent-4-enoic acid, a compound that requires careful management due to its potential hazards.
Quantitative Data Summary:
| Hazard Classification (Assumed) | GHS Pictogram | Precautionary Statements |
| Skin Corrosion/Irritation | GHS05: Corrosion | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | GHS05: Corrosion | P280, P305+P351+P338, P337+P313 |
| Acute Toxicity (Oral) | GHS07: Exclamation Mark | P264, P270, P301+P312, P330 |
| Specific Target Organ Toxicity | GHS07: Exclamation Mark | P261, P271, P304+P340, P312, P403+P233, P405 |
Experimental Protocol: Disposal Procedure
This protocol outlines the step-by-step methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.
2. Spill Management: In the event of a spill:
-
Evacuate the immediate area.
-
Ventilate the space.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
3. Waste Collection and Storage:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), into a clearly labeled, sealed, and chemically compatible waste container.
-
The container should be labeled as "Hazardous Waste: Corrosive, Irritant Organic Acid" and include the full chemical name.
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
4. Final Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Methoxypent-4-enoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methoxypent-4-enoic acid was located. This guidance is based on the general properties of carboxylic acids and corrosive materials. Researchers should handle this compound with caution and treat it as a potentially corrosive and irritating substance. A thorough risk assessment should be conducted before beginning any work.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of any potential vapors.[1][2][3]
Summary of Required PPE:
| Protection Type | Required Equipment | Specifications |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z.87.1 standards.[4] A full-face shield should be worn over goggles when there is a significant risk of splashing.[2][3] |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile gloves are generally adequate for incidental contact, but the SDS for a similar compound should be consulted for extended exposure.[4] |
| Laboratory Coat or Apron | A chemically-resistant lab coat or apron is necessary to protect against splashes and spills.[4][5] | |
| Closed-Toe Shoes | Open-toe shoes are strictly prohibited in the laboratory.[4] | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation of vapors.[2] |
| Respirator | If there is a risk of generating aerosols or vapors that cannot be controlled by a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic acids should be used.[3] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize risks.
1. Preparation and Pre-Handling:
-
Review Safety Information: Before beginning work, thoroughly review this guide and any available safety information for similar carboxylic acids.[4]
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, glassware), and emergency supplies (spill kit, eyewash station, safety shower) are readily accessible.[1][2]
-
Work Area Setup: Designate a specific, well-ventilated area for handling, preferably inside a chemical fume hood. Cover the work surface with absorbent, chemical-resistant material.
2. Handling the Compound:
-
Don PPE: Put on all required personal protective equipment before opening the container.
-
Careful Transfer: When transferring the chemical, do so slowly and carefully to avoid splashing or creating dust if it is a solid.[2]
-
Avoid Incompatibilities: Keep this compound away from bases, oxidizing agents, and reducing agents, as violent reactions can occur. Organic acids should be stored separately from mineral acids.[5][6]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.
3. Post-Handling:
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Proper Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[2] Storage in a corrosive-resistant cabinet is recommended.
III. Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other required hazard information.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Aqueous solutions may potentially be neutralized and disposed of down the sink if the pH is between 6.0 and 10.0 and local regulations permit; however, this should be verified with your institution's safety office.[4]
-
IV. Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Scoop the absorbed material into a designated hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Visual Workflow and Logic Diagrams
To further clarify the procedural steps, the following diagrams illustrate the handling workflow and emergency response logic.
Caption: Workflow for Handling this compound.
Caption: Emergency Response Logic for this compound.
References
- 1. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 2. actenviro.com [actenviro.com]
- 3. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. Working safely with corrosive substances | Seton UK [seton.co.uk]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
